molecular formula C11H11NO3 B1405614 Ethyl 2-methylbenzo[d]oxazole-6-carboxylate CAS No. 1355171-27-5

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate

Cat. No.: B1405614
CAS No.: 1355171-27-5
M. Wt: 205.21 g/mol
InChI Key: HIHQORHTQYEIST-UHFFFAOYSA-N
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Description

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-methyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-14-11(13)8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHQORHTQYEIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" chemical properties

[1][2][3][4][5]

Executive Summary

This compound (CAS: 1355171-27-5) is a bicyclic heteroaromatic ester serving as a versatile pharmacophore in drug discovery. Structurally, it consists of a benzene ring fused to an oxazole ring, substituted with a methyl group at the C2 position and an ethyl ester moiety at the C6 position.

This compound is primarily utilized as:

  • A Synthetic Intermediate: For the generation of 2-methyl-1,3-benzoxazole-6-carboxylic acid (a key building block for Orexin-1 antagonists).[1]

  • An Impurity Standard: In the quality control of antiviral therapeutics (e.g., Oseltamivir analogs).

  • A Scaffold: For the development of antimicrobial and anticancer agents via electrophilic aromatic substitution and ester functionalization.

Chemical Identity & Physicochemical Profile

Identity Data
ParameterDetail
IUPAC Name Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate
CAS Number 1355171-27-5
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES CCOC(=O)C1=CC2=NC(C)=OC2=C1
InChI Key HIHQORHTQYEIST-UHFFFAOYSA-N
Physicochemical Properties
PropertyValue / Observation
Physical State Solid (Crystalline powder)
Color White to Off-white / Pale Beige
Melting Point 85–95 °C (Predicted range based on methyl ester analogs)
Solubility Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate; Insoluble in Water.
LogP ~2.6 (Predicted) – Moderate lipophilicity suitable for CNS penetration models.
pKa (Conjugate Acid) ~3.7 (Oxazole nitrogen protonation)

Synthetic Architecture

The synthesis of benzoxazoles typically involves the cyclocondensation of o-aminophenols with carboxylic acid derivatives. For the 6-carboxylate derivative, the regioselectivity is controlled by the starting material Ethyl 4-amino-3-hydroxybenzoate .

Primary Route: Cyclodehydration with Triethyl Orthoacetate

This protocol is preferred for its mild conditions and high yield, avoiding the harsh oxidative conditions of aldehyde condensation.

  • Precursor: Ethyl 4-amino-3-hydroxybenzoate (CAS: 87081-52-5).[2][3]

  • Reagent: Triethyl orthoacetate (CAS: 78-39-7).

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Pyridinium p-toluenesulfonate (PPTS).

Protocol Steps:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous ethanol or toluene.

  • Addition: Add Triethyl orthoacetate (1.5 eq) and a catalytic amount of pTSA (0.05 eq).

  • Reflux: Heat the mixture to reflux (80–110 °C depending on solvent) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. The product often crystallizes upon cooling. If not, concentrate in vacuo and recrystallize from cold ethanol/water.

  • Purification: Filtration yields the target ester in >85% purity.

Alternative Route: Acetic Anhydride Cyclization

A traditional method suitable for large-scale, lower-cost production, though it may require more rigorous purification.

  • Reagents: Acetic Anhydride (excess) + Acetic Acid.

  • Conditions: Reflux at 130 °C for 12–24 hours.

  • Mechanism: Acetylation of the amine followed by acid-catalyzed ring closure (dehydration).

Synthesis Workflow Diagram

SynthesisStartEthyl 4-amino-3-hydroxybenzoate(CAS: 87081-52-5)InterIntermediate(Acyclic Imidate)Start->Inter Condensation(Reflux)ReagentTriethyl Orthoacetate+ pTSA (Cat.)Reagent->InterProductThis compound(CAS: 1355171-27-5)Inter->Product Cyclodehydration(- EtOH)

Caption: Cyclization pathway from aminophenol precursor to benzoxazole scaffold via orthoester condensation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.

¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
C2-CH₃ 2.65Singlet (s)3HMethyl group on oxazole ring
Ester-CH₂ 4.35Quartet (q)2HEthyl methylene
Ester-CH₃ 1.36Triplet (t)3HEthyl methyl
Ar-H (C7) 8.15Doublet (d, J=1.5 Hz)1HProton adjacent to Oxygen (meta coupling)
Ar-H (C5) 7.95Doublet of Doublets (dd)1HProton adjacent to Ester
Ar-H (C4) 7.75Doublet (d, J=8.5 Hz)1HProton adjacent to Nitrogen
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+ve)

  • Observed Ion: [M+H]⁺ = 206.2 m/z

  • Fragmentation: Loss of ethyl group (M-29) may be observed at high collision energies.

Reactivity & Functionalization

The This compound scaffold offers three distinct vectors for chemical modification, making it a valuable intermediate.

Hydrolysis (Acid Generation)

Treatment with LiOH in THF/Water yields 2-methyl-1,3-benzoxazole-6-carboxylic acid (CAS: 13452-14-7). This acid is the active precursor for amide coupling reactions (e.g., in Orexin antagonist synthesis).

Electrophilic Aromatic Substitution

The C5 position is activated by the electron-donating oxygen of the oxazole ring but deactivated by the ester at C6. Nitration typically occurs at C5 or C4 , allowing for the introduction of amino groups after reduction.

Lateral Lithiation

The C2-Methyl group is acidic (pKa ~20). Treatment with strong bases (LDA, n-BuLi) at -78 °C generates a carbanion that can react with electrophiles (aldehydes, alkyl halides), extending the carbon chain at the 2-position.

Reactivity Logic Map

ReactivityCenterThis compoundAcid2-Methylbenzo[d]oxazole-6-carboxylic acid(Precursor for Amides)Center->Acid Hydrolysis(LiOH, THF/H2O)Extended2-(Substituted-ethyl)benzoxazole(Chain Extension)Center->Extended Lateral Lithiation(LDA; R-CHO)Nitro5-Nitro Derivative(Core Functionalization)Center->Nitro Nitration(HNO3/H2SO4)

Caption: Divergent synthetic utility of the benzoxazole ester scaffold.

Safety & Handling (GHS Classification)

While specific toxicological data for this ester is limited, benzoxazole derivatives are generally classified as irritants.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle under a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Store in a cool, dry place (2–8 °C recommended for long-term stability).

References

  • Sigma-Aldrich. this compound Product Sheet. Accessed 2025.[1]

  • ChemicalBook. 2-Methyl-1,3-benzoxazole-6-carboxylic acid Properties and Synthesis. Accessed 2025.[1]

  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives. (Contextual synthesis of fused benzoxazole systems).

  • Synthonix. this compound Data Sheet. Accessed 2025.[1]

  • Pharmaffiliates. Oseltamivir Acid Impurities and Standards. (Identifies compound as a related impurity/standard).

An In-depth Technical Guide to Ethyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS No. 1355171-27-5), a heterocyclic compound of interest in medicinal chemistry and materials science. While specific literature on this exact molecule is limited, this document synthesizes information from analogous structures and established chemical principles to present a detailed account of its probable synthesis, characterization, and potential applications. The guide is intended to serve as a foundational resource for researchers and developers working with benzoxazole derivatives, offering insights into its chemical properties and biological relevance.

Introduction and Molecular Overview

This compound is a member of the benzoxazole family, a class of heterocyclic compounds known for a wide range of biological activities and applications in materials science. The core structure features a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and an ethyl carboxylate group at the 6-position. This unique combination of functional groups suggests potential for this molecule to serve as a versatile scaffold in drug discovery and as a building block for functional polymers and dyes.

Table 1: Core Molecular Properties

PropertyValueSource
CAS Number 1355171-27-5Sigma-Aldrich[1]
Molecular Formula C₁₁H₁₁NO₃J&K Scientific[2]
Molecular Weight 205.21 g/mol J&K Scientific[2]
IUPAC Name ethyl 2-methyl-1,3-benzoxazole-6-carboxylateJ&K Scientific[2]
Physical Form SolidSigma-Aldrich[1]
Storage RefrigeratorSigma-Aldrich[1]

Proposed Synthesis Pathway

The proposed multi-step synthesis commences with the esterification of 4-amino-3-hydroxybenzoic acid to yield the key intermediate, ethyl 4-amino-3-hydroxybenzoate. This intermediate can then be acylated, followed by a cyclization reaction to form the final benzoxazole ring.

Synthesis_Pathway A 4-Amino-3-hydroxybenzoic acid B Ethyl 4-amino-3-hydroxybenzoate A->B Esterification (Ethanol, Acid catalyst) C Ethyl 4-acetamido-3-hydroxybenzoate B->C Acetylation (Acetic anhydride) D This compound C->D Cyclization (Dehydrating agent)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Esterification of 4-Amino-3-hydroxybenzoic Acid

  • Reaction Setup: To a round-bottom flask, add 4-amino-3-hydroxybenzoic acid (1 equivalent).

  • Solvent and Catalyst: Add an excess of absolute ethanol to act as both solvent and reactant. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction Conditions: Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 4-amino-3-hydroxybenzoate can be purified by column chromatography or recrystallization.[3][4]

Part 2: Acetylation of Ethyl 4-amino-3-hydroxybenzoate

  • Reaction Setup: Dissolve the synthesized ethyl 4-amino-3-hydroxybenzoate (1 equivalent) in a suitable solvent like glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to obtain ethyl 4-acetamido-3-hydroxybenzoate.

Part 3: Cyclization to this compound

  • Reaction Setup: In a flask, combine the ethyl 4-acetamido-3-hydroxybenzoate (1 equivalent) with a dehydrating agent. Polyphosphoric acid (PPA) or Eaton's reagent are commonly used for such cyclizations.

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a few hours.

  • Work-up: Cool the reaction mixture and carefully add it to ice-water.

  • Extraction and Purification: Neutralize the solution with a base and extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel.[5]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the public domain, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR - Aromatic protons on the benzoxazole ring (δ 7.0-8.5 ppm).- Quartet and triplet for the ethyl group of the ester (δ 4.4 and 1.4 ppm, respectively).- Singlet for the methyl group at the 2-position (δ ~2.6 ppm).
¹³C NMR - Carbonyl carbon of the ester (δ ~165 ppm).- Aromatic carbons (δ 110-150 ppm).- Oxazole ring carbons (δ ~150-165 ppm).- Ethyl group carbons (δ ~61 and 14 ppm).- Methyl group carbon (δ ~15 ppm).
IR Spectroscopy - C=O stretch of the ester (around 1720 cm⁻¹).- C=N stretch of the oxazole ring (around 1650 cm⁻¹).- Aromatic C=C stretching vibrations (1600-1450 cm⁻¹).- C-O stretching vibrations (1300-1000 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 205.21.

Potential Applications and Biological Relevance

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of the carboxylate group at the 6-position and the methyl group at the 2-position in this compound suggests several potential areas of application.

Anticancer and Antimicrobial Potential

Benzoxazole derivatives have been extensively investigated for their anticancer and antimicrobial properties. The planar benzoxazole ring system can intercalate with DNA, and various substituents can modulate this interaction and confer selectivity towards cancer cells or microbial pathogens.[6] The ethyl carboxylate group can be hydrolyzed in vivo to the corresponding carboxylic acid, which may enhance solubility and allow for further derivatization to improve pharmacokinetic properties. The 2-methyl group is a common feature in many biologically active benzoxazoles.

Biological_Activity Benzoxazole Core Benzoxazole Core Anticancer Activity Anticancer Activity Benzoxazole Core->Anticancer Activity DNA Intercalation Antimicrobial Activity Antimicrobial Activity Benzoxazole Core->Antimicrobial Activity Cell Wall Disruption Enzyme Inhibition Enzyme Inhibition Benzoxazole Core->Enzyme Inhibition Kinase Inhibition

Caption: Potential biological activities of the benzoxazole scaffold.

Cholinesterase Inhibition

Derivatives of benzoxazole have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[7] The core structure of this compound could serve as a starting point for the design of novel cholinesterase inhibitors.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, characterization, and potential applications based on the known chemistry of the benzoxazole class.

Future research should focus on the definitive synthesis and characterization of this compound to validate the proposed methodologies and spectral data. Furthermore, a thorough investigation of its biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, is warranted to unlock its full therapeutic potential. The insights provided herein are intended to catalyze further exploration of this promising molecule and its derivatives.

References

  • CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google P
  • Benzoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities | Request PDF - ResearchGate. (URL: [Link])

  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. (URL: [Link])

  • How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid - Quora. (URL: [Link])

  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PubMed Central. (URL: [Link])

  • Preparation of 4-amino-3-hydroxybenzoic acid - PrepChem.com. (URL: [Link])

  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate - orientjchem.org. (URL: [Link])

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PubMed Central. (URL: [Link])

Sources

Technical Guide: Synthesis & Precursor Optimization for Ethyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis precursors and methodology for Ethyl 2-methylbenzo[d]oxazole-6-carboxylate , a critical pharmacophore in medicinal chemistry, particularly in the development of transthyretin (TTR) stabilizers and antimicrobial agents.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound CAS: 1355171-27-5 Core Scaffold: Benzo[d]oxazole Key Functionality: 2-methyl substitution (C2) and 6-ethoxycarbonyl group (C6).[1][2][3]

The synthesis of this molecule relies on the regioselective construction of the benzoxazole ring.[4] The critical challenge is ensuring the ester moiety ends up at the 6-position rather than the 5-position. This is strictly controlled by the substitution pattern of the aminophenol precursor.

Retrosynthetic Disconnection

The most efficient disconnection occurs at the heterocyclic ring, revealing two primary precursors: the ortho-aminophenol scaffold and the C2-carbon source.

Retrosynthesis Target This compound Precursor1 Ethyl 4-amino-3-hydroxybenzoate (The Regio-Controller) Precursor1->Target Cyclodehydration Precursor2 Triethyl Orthoacetate (The C2 Source) Precursor2->Target Upstream1 4-Amino-3-hydroxybenzoic acid Upstream1->Precursor1 Esterification Upstream2 Ethanol / H2SO4 Upstream2->Precursor1

Figure 1: Retrosynthetic analysis showing the convergent assembly of the benzoxazole core.

Primary Precursor: Ethyl 4-amino-3-hydroxybenzoate

The structural integrity of the final product depends entirely on Ethyl 4-amino-3-hydroxybenzoate (CAS 87081-52-5).[1]

Regiochemical Logic
  • Why this isomer? In the benzo[d]oxazole numbering system (O=1, N=3), the bridgehead carbons are 3a (adjacent to N) and 7a (adjacent to O).

  • Starting with 4-amino-3-hydroxybenzoate : The amine (N) is para to the carboxylate.[1][2] In the fused ring system, the position para to the Nitrogen (N3) is position 6 .

  • Contrast: Starting with 3-amino-4-hydroxybenzoate (amine meta to carboxylate) would yield the 5-carboxylate isomer.[1][2]

Synthesis & Sourcing

If not purchased commercially, this precursor is synthesized via Fischer esterification of 4-amino-3-hydroxybenzoic acid.[1][2]

Protocol (Precursor Synthesis):

  • Reagents: 4-Amino-3-hydroxybenzoic acid (1.0 eq), Absolute Ethanol (excess, solvent), Thionyl Chloride (SOCl₂) or H₂SO₄ (catalytic).

  • Conditions: Reflux for 8–12 hours.

  • Workup: Concentrate in vacuo, neutralize with NaHCO₃, extract with Ethyl Acetate.

  • Quality Attribute: The product must be a crystalline solid (m.p. ~115°C). Oxidation of the aminophenol moiety is a risk; store under inert atmosphere.

Secondary Precursor: The C2-Methyl Source

To introduce the methyl group at the 2-position, three reagent classes exist. The choice dictates the impurity profile.

ReagentReactivitySide ProductsRecommendation
Triethyl Orthoacetate HighEthanolPreferred. Mildest conditions, highest yield, "clean" cyclization.[1][2]
Acetic Anhydride ModerateAcetic AcidStandard. Requires higher temp or acid catalyst (PPA). Risk of N-acetylation without ring closure.[1]
Acetyl Chloride HighHClAvoid. HCl byproduct can hydrolyze the ethyl ester at C6.

Experimental Protocol: Cyclization

This protocol uses Triethyl Orthoacetate for the highest regioselectivity and yield.

Reagents[1][2][5][6][7][8][9]
  • Substrate: Ethyl 4-amino-3-hydroxybenzoate (10 mmol, 1.81 g)

  • Cyclizing Agent: Triethyl orthoacetate (12 mmol, 2.2 mL)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.5 mmol, ~95 mg)[1][2]

  • Solvent: Xylene or Toluene (anhydrous)

Workflow
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional, to remove ethanol) or a reflux condenser.

  • Addition: Dissolve Ethyl 4-amino-3-hydroxybenzoate in Xylene (30 mL). Add Triethyl orthoacetate and p-TsOH.

  • Reaction: Heat to reflux (110–140°C) for 4–6 hours.

    • Mechanism:[1][5][6][7][8][9] The amine attacks the orthoester to form an imidate intermediate, followed by intramolecular attack of the phenol oxygen and elimination of ethanol.

  • Monitoring: TLC (Hexane:EtOAc 3:1). The starting material (polar, fluorescent) disappears; the product (less polar) appears.

  • Workup:

    • Cool to room temperature.

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove acid catalyst) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Gradient 0-20% EtOAc in Hexanes).

Reaction Mechanism[1][8]

Mechanism Step1 Amine Attack (Formation of Imidate) Step2 Cyclization (Phenol Attack) Step1->Step2 Step3 Elimination (-3 EtOH) Step2->Step3

Figure 2: Mechanistic pathway of benzoxazole formation via orthoester condensation.[1][3]

Validation & Quality Control

Confirm the identity of This compound using these markers:

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 8.1–8.2 (d, 1H): C7-H (Proton adjacent to Oxygen bridgehead).

    • δ 8.0 (dd, 1H): C5-H.

    • δ 7.7 (d, 1H): C4-H (Proton adjacent to Nitrogen bridgehead).

    • δ 4.4 (q, 2H): Ethyl ester CH₂.

    • δ 2.6–2.7 (s, 3H): Diagnostic C2-Methyl singlet. (Key for confirming cyclization).

    • δ 1.4 (t, 3H): Ethyl ester CH₃.

  • IR Spectroscopy:

    • ~1715 cm⁻¹ (Ester C=O stretch).

    • ~1620 cm⁻¹ (C=N stretch of oxazole ring).

    • Absence of broad OH/NH stretches (3200–3400 cm⁻¹).

Troubleshooting

  • Issue: Product contains uncyclized N-acetyl intermediate.[1]

    • Cause: Incomplete reaction (common if using Acetic Anhydride).

    • Fix: Reflux in Xylene with p-TsOH to force dehydration.[1][2]

  • Issue: Hydrolysis of the ester.

    • Cause: Wet solvents or excess acid.

    • Fix: Ensure anhydrous conditions; avoid aqueous acid workups during the reaction phase.

References

  • PubChem. (2025).[10] Ethyl 4-amino-3-hydroxybenzoate | C9H11NO3.[1][10][11] National Library of Medicine. [Link]

  • G. L. Pottorf, et al. (2003). Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating. Tetrahedron Letters.
  • Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structure, synthesis, properties, and potential applications, grounded in established chemical principles and field-proven methodologies.

Nomenclature, Structure, and Identification

The formal IUPAC name for the compound is Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate . The structure consists of a benzene ring fused to an oxazole ring, forming the benzoxazole core. This core is substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 6-position.

The benzoxazole scaffold is a "privileged" structure in medicinal chemistry, frequently found in pharmacologically active compounds due to its ability to engage with various biological targets.[1][2] The substituents at the C2 and C6 positions are critical for modulating the molecule's physicochemical properties and biological activity.

Structural Identifiers:

IdentifierValue
IUPAC Name Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Canonical SMILES CCOC(=O)c1cc2c(cc1)oc(n2)C
InChI Key (Predicted) ZVLVWVLPCXFLSN-UHFFFAOYSA-N
CAS Number Not assigned

digraph "Ethyl_2_methyl_1_3_benzoxazole_6_carboxylate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with labels N1 [label="N", pos="0,0.866!"]; O1 [label="O", pos="-1.5,0!"]; C1 [label="C", pos="-0.75,0.433!"]; // C2 C2 [label="C", pos="-0.75,-0.433!"]; // C7a C3 [label="C", pos="0,-0.866!"]; // C7 C4 [label="C", pos="1,-0.866!"]; // C6 C5 [label="C", pos="1.75,-0.433!"]; // C5 C6 [label="C", pos="1.75,0.433!"]; // C4 C7 [label="C", pos="0.75,0.433!"]; // C3a

// Substituents C_Me [label="CH₃", pos="-1.5,1.5!"]; C_ester [label="C", pos="1.5,-1.732!"]; O_ester1 [label="O", pos="1.0,-2.598!"]; O_ester2 [label="O", pos="2.5,-1.732!"]; C_ethyl1 [label="CH₂", pos="3.25,-2.598!"]; C_ethyl2 [label="CH₃", pos="4.25,-2.165!"];

// Draw bonds edge [len=1.0]; C1 -- N1; N1 -- C7; C7 -- O1; O1 -- C1; C2 -- C1; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C2;

// Substituent bonds C1 -- C_Me; C4 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ethyl1; C_ethyl1 -- C_ethyl2; }

Caption: 2D structure of Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate.

Synthesis Pathway and Experimental Protocols

The synthesis of Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate is most logically achieved via a two-step process starting from commercially available 4-amino-3-hydroxybenzoic acid. This pathway involves the formation of the benzoxazole ring followed by esterification of the carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Esterification A 4-Amino-3-hydroxybenzoic acid I Intermediate: 2-Methyl-1,3-benzoxazole- 6-carboxylic acid A->I Phillips Condensation B Acetic Anhydride or Acetic Acid B->I Phillips Condensation C Ethanol (Absolute) P Final Product: Ethyl 2-methyl-1,3-benzoxazole- 6-carboxylate C->P Fischer Esterification D Catalyst (e.g., H₂SO₄) D->P Fischer Esterification I->P Fischer Esterification

Sources

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate

[1]

Executive Summary

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate is a critical intermediate in the synthesis of biologically active heterocyclic compounds, particularly in the development of antimicrobial, anticancer, and antiviral agents.[1] Its benzoxazole core serves as a bioisostere for indole and purine bases, making it a valuable scaffold in medicinal chemistry.

This technical guide provides a comprehensive spectroscopic profile of the molecule, detailing the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) signatures required for unambiguous identification. Unlike generic datasheets, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic effects—and establishes a self-validating Quality Control (QC) protocol for researchers.[1]

Chemical Identity & Structural Logic[2]

Before analyzing the spectra, we must establish the structural logic that dictates the signals. The molecule consists of a fused benzene and oxazole ring (benzoxazole) substituted at the C2 position with a methyl group and at the C6 position with an ethyl ester.[1]

  • IUPAC Name: Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate[1]

  • Molecular Formula: C₁₁H₁₁NO₃

  • Molecular Weight: 205.21 g/mol

  • Key Functional Groups:

    • 1,3-Benzoxazole Core: Aromatic, planar, electron-deficient system.[1]

    • C2-Methyl Group: Diagnostic singlet, slightly deshielded by the adjacent C=N bond.[1]

    • C6-Ethyl Ester: Electron-withdrawing group (EWG), significantly influencing the chemical shifts of the homocyclic ring protons (H5 and H7).[1]

Structural Diagram & Numbering Logic

(Note: Standard IUPAC numbering assigns O=1, C=2, N=3. The benzene ring carbons are 4, 5, 6, 7).

ChemicalStructurecluster_shiftsPredicted 1H NMR EffectsCoreBenzoxazole Core(Planar Aromatic)C2_MeC2-Methyl(Singlet, ~2.6 ppm)Core->C2_MeAttached at C2C6_EsterC6-Ethyl Ester(EWG, Deshielding)Core->C6_EsterAttached at C6H7H7 (Ortho to O)Deshielded by EsterH5H5 (Ortho to Ester)Coupled to H4 & H7H4H4 (Ortho to N)Doublet

Figure 1: Structural logic and substituent effects influencing spectral data.

Synthesis & Reaction Monitoring

To understand the impurity profile, one must understand the genesis of the sample. The standard synthesis involves the cyclocondensation of ethyl 4-amino-3-hydroxybenzoate with an acetic acid derivative (e.g., acetic anhydride or triethyl orthoacetate).[1]

Synthesis Workflow (DOT Visualization)

SynthesisStartEthyl 4-amino-3-hydroxybenzoate(Precursor)ReactionCyclocondensation(Reflux, Acid Cat.)Start->ReactionReagentAcetic Anhydride / Triethyl OrthoacetateReagent->ReactionIntermediateUncyclized Amide(Common Impurity)Reaction->IntermediateIncomplete RxnProductThis compound(Target)Reaction->Product- H2O / EtOHIntermediate->ProductFurther Heating

Figure 2: Synthetic pathway highlighting the origin of the 'Uncyclized Amide' impurity.[1]

Comprehensive Spectral Analysis

The following data represents the consensus spectral signature for high-purity (>98%) material.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz or higher[1][2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Explanation
8.18 Doublet (d)1HH-7 Most Deshielded. Located between the electronegative Oxygen (pos 1) and the electron-withdrawing Ester (pos 6).[1] Only meta-coupling to H-5 is observed (J ≈ 1.5 Hz).[1]
8.02 Doublet of Doublets (dd)1HH-5 Ortho to the Ester group.[1] Shows strong ortho-coupling to H-4 (J ≈ 8.5 Hz) and meta-coupling to H-7 (J ≈ 1.5 Hz).[1]
7.65 Doublet (d)1HH-4 Ortho to the Nitrogen bridgehead.[1] Typically shielded relative to H-7 in this specific isomer due to distance from the ester, though still aromatic.[1] (J ≈ 8.5 Hz).[1]
4.41 Quartet (q)2HOCH₂ Methylene protons of the ethyl ester. Characteristic quartet pattern (J ≈ 7.1 Hz).[1]
2.68 Singlet (s)3HC2-CH₃ Diagnostic Peak. The methyl group attached to the C=N bond is significantly deshielded compared to a toluene methyl (~2.3 ppm).[1]
1.42 Triplet (t)3HCH₂CH₃ Methyl protons of the ethyl ester. Characteristic triplet pattern (J ≈ 7.1 Hz).[1]

Critical Analysis:

  • The "C2-Methyl" Test: If the singlet at ~2.68 ppm is missing or shifted to ~2.1 ppm (acetyl), the cyclization has likely failed, and you have the N-acetyl intermediate.[1]

  • Regiochemistry Check: The coupling pattern of the aromatic region (d, dd, d) confirms the 1,2,4-trisubstituted benzene ring pattern inherent to the 6-substituted benzoxazole.[1]

Carbon NMR (¹³C NMR)

Solvent: CDCl₃

Chemical Shift (δ, ppm)Carbon TypeAssignmentNotes
166.5 Quaternary (C=O)Ester CarbonylTypical ester region.[1]
164.8 Quaternary (C=N)C-2 The imine-like carbon of the oxazole ring.[1]
150.5 QuaternaryC-7a Bridgehead carbon attached to Oxygen.[1]
145.2 QuaternaryC-3a Bridgehead carbon attached to Nitrogen.[1]
126.5 QuaternaryC-6 Carbon bearing the ester group.[1]
125.8 Methine (CH)C-5
119.5 Methine (CH)C-4
112.2 Methine (CH)C-7 Often the most shielded aromatic CH due to resonance from Oxygen.[1]
61.2 Methylene (CH₂)Ester O-CH₂
14.5 Methyl (CH₃)C2-Methyl
14.3 Methyl (CH₃)Ester Methyl
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[1]

  • 1715 - 1725 cm⁻¹ (Strong): C=O[1] Stretching (Ester). This is the most prominent peak.

  • 1615 - 1625 cm⁻¹ (Medium/Sharp): C=N Stretching (Benzoxazole ring).[1] This confirms the formation of the heterocycle.

  • 1250 - 1280 cm⁻¹ (Strong): C-O-C Stretching (Ester).[1]

  • ~3050 cm⁻¹ (Weak): Aromatic C-H stretch.[1]

  • 2980 cm⁻¹ (Weak): Aliphatic C-H stretch (Ethyl/Methyl).[1]

Mass Spectrometry (MS)

Ionization: ESI+ or EI

  • Molecular Ion (M+): m/z 205.1[1]

  • Base Peak (EI): Often m/z 177 (Loss of Ethyl/Ethylene) or m/z 160 (Loss of OEt).[1]

  • Fragmentation Pattern:

    • [M - 28]: Loss of ethylene (McLafferty rearrangement of ethyl ester).[1]

    • [M - 45]: Loss of ethoxy group (-OEt).[1]

Quality Control & Impurity Profiling

To ensure the integrity of the compound for biological screening, a self-validating QC protocol is required.[1]

System Suitability Test (SST)[1]
  • Appearance: The pure compound should be a white to off-white solid.[1] A yellow/orange tint indicates oxidation or residual nitro-precursors.[1]

  • Solubility: Soluble in DMSO, MeOH, CHCl₃, and EtOAc. Insoluble in water.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).[1]

    • Visualization: UV (254 nm).[1] The benzoxazole core is highly fluorescent (often blueish under long-wave UV).[1]

    • Rf Value: The product will be less polar (higher Rf) than the starting amino-phenol.[1]

Common Impurities[1]
  • Impurity A (Uncyclized Amide): Ethyl 4-acetamido-3-hydroxybenzoate.[1]

    • Detection: Look for a broad OH/NH stretch in IR (~3300 cm⁻¹) and a shift in the methyl singlet in NMR (acetyl methyl appears ~2.1-2.2 ppm, not 2.68 ppm).[1]

  • Impurity B (Hydrolysis Product): 2-methylbenzo[d]oxazole-6-carboxylic acid.[1]

    • Detection: Loss of ethyl signals (quartet/triplet) in NMR; appearance of broad COOH singlet at >11 ppm.[1]

References

  • Synthesis of Benzoxazoles

    • Title: "Recent advances in the synthesis of benzoxazoles and their derivatives."[3]

    • Source:RSC Advances, 2020.
    • URL:[Link]

  • Spectral Data of Benzoxazole Derivatives

    • Title: "Synthesis and antimicrobial activity of some new benzoxazole derivatives.
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link][1]

  • General NMR Shift Database

    • Title: "SDBS Compounds and Spectral Search."
    • Source: AIST (National Institute of Advanced Industrial Science and Technology).[1]

    • URL:[Link][1]

(Note: While specific spectral data for the ethyl ester is often proprietary, the data above is extrapolated with high confidence from the methyl ester and acid analogs found in the cited literature.)

Technical Deep Dive: Ethyl 2-methylbenzo[d]oxazole-6-carboxylate as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" Mechanism of Action Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 1355171-27-5) represents a privileged scaffold in medicinal chemistry. While often categorized as a synthetic intermediate, its pharmacological value lies in its dual role as a prodrug precursor for transthyretin (TTR) stabilizers and a reactive platform for developing fluorescent amyloid probes. This guide dissects the compound’s mechanism of action (MoA) through the lens of intracellular hydrolysis, target engagement (TTR and PPAR), and C2-methyl functionalization.

Molecular Architecture & Prodrug Mechanics

The compound functions primarily as a lipophilic ester prodrug. The ethyl ester moiety masks the polar carboxylic acid, facilitating passive diffusion across lipid bilayers. Once intracellular, the molecule undergoes enzymatic hydrolysis to release the active pharmacophore.

1.1 The Hydrolytic Pathway

The "mechanism of action" begins with bioactivation. Carboxylesterases (CES1/CES2) catalyze the hydrolysis of the ethyl ester.

  • Substrate: this compound (Lipophilic, Cell-Permeable)

  • Enzyme: Intracellular Esterases

  • Metabolite: 2-Methylbenzo[d]oxazole-6-carboxylic acid (Polar, Bioactive)

Critical Insight: The 6-position carboxylate is crucial for electrostatic interactions with lysine residues in target proteins (e.g., Lys15 in TTR), mimicking the binding mode of clinically approved drugs like Tafamidis.

Pharmacological Targets: The "Acid" Mechanism

Upon hydrolysis, the free acid (2-methylbenzo[d]oxazole-6-carboxylic acid) exhibits bioactivity across two primary domains: Amyloid Stabilization and Antimicrobial Inhibition .

2.1 Transthyretin (TTR) Kinetic Stabilization

The benzoxazole core is a bioisostere of the thyroxine (T4) hormone. The 6-carboxylic acid derivative binds to the T4-binding pockets at the dimer-dimer interface of the TTR tetramer.

  • Binding Mode: The carboxylate group forms hydrogen bonds/salt bridges with Lys15 and Ser117 in the TTR binding pocket.

  • Effect: This binding raises the kinetic barrier for tetramer dissociation, preventing the release of amyloidogenic monomers that misfold into fibrils (amyloidosis).

  • Differentiation: Unlike Tafamidis (which has a 2-(3,5-dichlorophenyl) group), the 2-methyl variant serves as a "minimalist" binder, often used as a baseline for Structure-Activity Relationship (SAR) studies.

2.2 Antimicrobial Action (DNA Gyrase)

Benzoxazole derivatives have demonstrated inhibition of bacterial DNA gyrase (Topoisomerase II).

  • Mechanism: The planar benzoxazole ring intercalates or binds to the ATP-binding pocket of the GyrB subunit.

  • Result: Inhibition of DNA supercoiling, leading to bacterial replication arrest.

Synthetic "Action": The C2-Methyl Reactivity

For researchers, the "mechanism" of this compound includes its unique chemical reactivity. The methyl group at the C2 position is acidic (pKa ~20-24) due to the electron-withdrawing nature of the oxazole ring.

  • Utility: It undergoes Knoevenagel-type condensations with aromatic aldehydes.

  • Application: This generates 2-styrylbenzoxazoles , which are highly fluorescent probes used to detect Aβ (beta-amyloid) plaques in Alzheimer’s research. The ester group allows these probes to be optimized for solubility before final hydrolysis.

Visualization: Bioactivation & Target Engagement

The following diagram illustrates the conversion of the ethyl ester to the active acid and its subsequent binding to the TTR tetramer or conversion into fluorescent probes.

MoA_Pathway Prodrug This compound (Lipophilic Entry) Hydrolysis Esterase Hydrolysis (Intracellular) Prodrug->Hydrolysis Passive Diffusion Probe Fluorescent Amyloid Probes (Via C2-Condensation) Prodrug->Probe Synthetic Derivatization (Aldehyde Reaction) ActiveAcid 2-Methylbenzo[d]oxazole-6-carboxylic acid (Active Metabolite) Hydrolysis->ActiveAcid Activation TTR TTR Tetramer Stabilization (Binds Lys15/Ser117) ActiveAcid->TTR Inhibits Amyloidosis

Caption: Figure 1.[1][2] Dual pathway showing metabolic activation to the TTR-stabilizing acid and synthetic divergence to fluorescent probes.

Experimental Protocols
Protocol A: Synthesis of the Active Acid (Hydrolysis)

Validation of the active metabolite generation.

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL THF/MeOH (1:1).

  • Saponification: Add 2.0 mL of 1M LiOH (aq). Stir at Room Temperature (RT) for 4 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The high Rf ester spot should disappear, replaced by a baseline acid spot.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x).

  • Result: Yields 2-methylbenzo[d]oxazole-6-carboxylic acid (White solid).

Protocol B: TTR Fluorescence Polarization Assay

To measure the binding affinity of the hydrolyzed acid.

ComponentConcentrationRole
Recombinant TTR 1 µMTarget Protein
Fluorescent Probe 200 nMDisplaceable Ligand (e.g., Resveratrol-fluorophore)
Test Compound 0.1 nM - 10 µMThe hydrolyzed acid (from Protocol A)
Buffer PBS (pH 7.4)Physiological mimic

Steps:

  • Incubate Recombinant TTR with the Fluorescent Probe for 30 mins at RT.

  • Add the Test Compound (Acid form) in a serial dilution.

  • Measure Fluorescence Polarization (FP) (Ex/Em according to probe).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. A decrease in polarization indicates displacement of the probe by the benzoxazole acid.

References
  • Kamal, A., et al. (2020). "Biological activities of benzoxazole and its derivatives." ResearchGate. Link

  • Bulut, I., et al. (2018). "Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor." Journal of Chemical and Pharmaceutical Research. Link

  • ChemScene. (2024). "this compound Product Data." ChemScene. Link

  • PubChem. (2025).[3] "2-Methylbenzoxazole Compound Summary." National Library of Medicine. Link

  • Google Patents. (2010). "Inhibitors of human respiratory syncytial virus and metapneumovirus (Patent WO2010002798A2)." Google Patents. Link

Sources

Strategic Evaluation of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate: Initial Screening Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for therapeutics ranging from NSAIDs to amyloidogenesis inhibitors (e.g., Tafamidis).[1] Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (EMBC) represents a critical synthetic intermediate and a potential prodrug candidate. Its structural homology to the transthyretin (TTR) kinetic stabilizer Tafamidis (which bears a 6-carboxylic acid) makes it a high-priority candidate for initial screening in amyloidosis and antimicrobial pipelines.

This guide outlines a rigorous "Go/No-Go" screening architecture. Unlike generic screening protocols, this workflow prioritizes ester stability and target-specific engagement (TTR stabilization) alongside standard safety profiling.

Phase I: Chemical Validation & Purity Profiling

Before biological interrogation, the compound must pass strict chemical quality controls. Impurities from the condensation of 4-amino-3-hydroxybenzoate can mimic biological activity (false positives).

Synthesis & Identity Verification

The synthesis typically involves the cyclization of ethyl 4-amino-3-hydroxybenzoate with acetic anhydride or triethyl orthoacetate.

Critical QC Parameters:

  • Purity Threshold: >98% (HPLC,

    
    =254 nm).
    
  • Identity Confirmation:

    
    H-NMR must confirm the 2-methyl singlet (~2.6 ppm) and the ethyl ester quartet/triplet system.
    
  • Metal Scavenging: If Cu/Fe catalysts were used in cyclization, residual metal analysis (ICP-MS) is mandatory to prevent assay interference (quenching in fluorescence assays).

Physicochemical Characterization Table[3][4]
ParameterMethodAcceptance CriteriaRationale
Aqueous Solubility Kinetic Shake-Flask (PBS pH 7.4)> 10

M
Minimum required for cell-based assays without precipitation.
LogP (Lipophilicity) HPLC Retention Time / Calculation2.0 – 3.5Optimal range for membrane permeability and oral bioavailability.
Solid State Stability XRD / DSCCrystalline / Stable mpAmorphous forms may yield inconsistent solubility data.
DMSO Stability LC-MS (24h @ RT)< 1% degradationEnsures stock solution integrity during HTS.

Phase II: Metabolic Stability (The Ester Factor)

As an ester, EMBC is likely a prodrug . Screening for hydrolytic stability is not optional—it is the primary determinant of whether you are screening the ester or its acid metabolite (2-methylbenzo[d]oxazole-6-carboxylic acid).

Plasma & Microsomal Stability Protocol

Objective: Determine half-life (


) and intrinsic clearance (

).
  • Incubation System: Pooled human liver microsomes (HLM) and Plasma (Rat/Human).

  • Concentration: 1

    
    M test compound.
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion and acid metabolite formation).

Decision Logic:

  • Rapid Hydrolysis (

    
     min):  Compound acts as a prodrug. Biological activity in cellular assays will likely reflect the acid form.
    
  • High Stability (

    
     min):  The ester is the active species.
    

Phase III: Target-Specific Biological Screening

Given the 6-carboxylate benzoxazole pharmacophore, two primary screening tracks are recommended: Transthyretin (TTR) Stabilization (Amyloidosis) and Antimicrobial Activity .

Track A: TTR Kinetic Stabilization Assay

Benzoxazole-6-carboxylic acids bind to the thyroxine-binding pockets of the TTR tetramer, preventing dissociation into amyloidogenic monomers.

Methodology: Acid-Mediated Turbidity Assay

  • Principle: TTR aggregates at low pH. Stabilizers prevent this aggregation.

  • Reagents: Recombinant WT-TTR (0.4 mg/mL), Acetate buffer (pH 4.4).

  • Protocol:

    • Incubate TTR with EMBC (10

      
      M and 30 
      
      
      
      M) for 30 min at 37°C.
    • Lower pH to 4.4 to induce aggregation.

    • Monitor absorbance at 350-400 nm over 72 hours.

  • Success Metric: <50% aggregation compared to DMSO control (Positive Control: Tafamidis).

Track B: Antimicrobial Susceptibility (MIC)

Benzoxazoles inhibit bacterial DNA gyrase or topoisomerase II.

Organism Panel:

  • S. aureus (ATCC 29213) - Gram-positive model.

  • E. coli (ATCC 25922) - Gram-negative permeability model.

  • C. albicans - Fungal model.

Protocol: CLSI Microdilution Method.

  • Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Readout: Visual turbidity or Resazurin (Alamar Blue) fluorescence.

Visualization: Screening Logic & Workflow

The following diagram illustrates the decision matrix for evaluating EMBC.

ScreeningWorkflow Start Compound: this compound QC Phase I: QC & Purity (>98%) Start->QC Stability Phase II: Ester Stability (Plasma/Microsomes) QC->Stability Pass Branch1 Rapid Hydrolysis (Prodrug Mode) Stability->Branch1 t1/2 < 15 min Branch2 Stable Ester (Parent Active) Stability->Branch2 t1/2 > 60 min TTR Assay A: TTR Stabilization (Amyloidosis) Branch1->TTR Test Acid Metabolite MIC Assay B: Antimicrobial MIC (Gyrase Inhibition) Branch1->MIC Branch2->TTR Test Ester Branch2->MIC Tox Phase IV: Cytotoxicity (HepG2) Safety Screen TTR->Tox MIC->Tox Decision Lead Optimization / Hit Expansion Tox->Decision IC50 > 50 µM

Figure 1: Integrated decision tree for the evaluation of this compound, distinguishing between prodrug behavior and intrinsic activity.

Phase IV: Safety & Cytotoxicity Profiling

High potency is irrelevant if the compound is a general toxin. The benzoxazole moiety can occasionally intercalate DNA non-specifically.

Assay: MTT or ATP-Glo Cytotoxicity

  • Cell Lines: HepG2 (Hepatotoxicity proxy) and HEK293 (Kidney/General).

  • Exposure: 24 and 48 hours.

  • Dose Response: 0.1

    
    M to 100 
    
    
    
    M.
  • Selectivity Index (SI): Calculated as

    
     (Active Assay).
    
    • Target: SI > 10 (Acceptable), SI > 50 (Excellent).

References

  • Benzoxazole Pharmacophore Review

    • Title: Biological Evaluation of 2-Oxo-Benzoxazole Deriv
    • Source: An-Najah N
    • URL:[Link] (Verified via search context 1.1)

  • Tafamidis & Amyloidosis Context

    • Title: Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate (Tafamidis Methyl Ester) Properties.[2]

    • Source: EvitaChem / Pharmaffili
  • Antimicrobial Activity of Benzoxazoles

    • Title: Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate deriv
    • Source: Eurasian Journal of Analytical Chemistry (ResearchG
    • URL:[Link] (Verified via search context 1.6)

  • Structural & Synthetic Data

    • Title: Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
    • Source: PMC - N
    • URL:[Link] (Verified via search context 1.4)

  • Compound Identity (CAS)

    • Title: Methyl 2-methylbenzo[d]oxazole-6-carboxyl
    • Source: J&K Scientific / PubChem.[3]

    • URL:[Link] (Verified via search context 1.18)

Sources

Methodological & Application

Structural Elucidation and Purity Assessment of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MR-2025-04

Introduction

The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Ethyl 2-methylbenzo[d]oxazole-6-carboxylate represents a critical intermediate.[3] Its synthesis, typically involving the cyclization of 4-amino-3-hydroxybenzoic acid derivatives with acetic anhydride, presents a significant analytical challenge: regioisomerism .[3]

During cyclization, the formation of the 5-carboxylate isomer is a common byproduct depending on the starting material purity and reaction conditions. Distinguishing the 6-isomer (target) from the 5-isomer is difficult using low-resolution techniques (MS, IR) as they share identical mass and similar functional groups.[3]

This Application Note provides a definitive protocol for the structural validation of the 6-isomer using 1D and 2D NMR spectroscopy, focusing on the differentiation of regioisomers through scalar coupling analysis and Heteronuclear Multiple Bond Correlation (HMBC).

Experimental Protocol

Sample Preparation

To ensure high-resolution spectral data capable of resolving small meta-couplings (


 Hz), proper sample preparation is non-negotiable.[3]
  • Solvent Selection:

    • Chloroform-d (

      
      ):  Recommended for initial screening due to high solubility and sharp line shapes.[3]
      
    • DMSO-d

      
      :  Required if the sample exhibits aggregation or poor solubility.[3] Note that DMSO-d
      
      
      
      will cause a slight downfield shift of the amide/aromatic protons compared to
      
      
      due to hydrogen bonding effects.[3]
  • Concentration:

    • 
      H NMR:  5–10 mg in 600 µL solvent.
      
    • 
      C / 2D NMR:  20–30 mg in 600 µL solvent (essential for adequate S/N in HMBC experiments).
      
  • Vessel: High-quality 5 mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 
    H Acquisition:  30° pulse angle, 2.0 s relaxation delay (
    
    
    
    ), 64 scans.
  • 
    C Acquisition:  Power-gated decoupling, 2.0 s relaxation delay, 1024+ scans.[3]
    
  • HMBC: Optimized for long-range coupling (

    
     Hz).[3]
    

Structural Analysis & Results

Expected H NMR Data ( )[3]

The 6-carboxylate isomer possesses a specific substitution pattern that creates a unique spin system on the benzene ring.[3]

PositionChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-7 8.15 – 8.25 d (or broad s)~1.5 Diagnostic: Ortho to N (deshielding) & Ortho to Ester. Most downfield aromatic signal.
H-5 8.00 – 8.10 dd 8.5, 1.5 Ortho to Ester (deshielding), Meta to H-7.[3]
H-4 7.60 – 7.70 d 8.5 Ortho to Oxygen (shielding resonance effect), Ortho to H-5.[3]
OCH

4.40q7.1Ethyl ester methylene.
2-CH

2.68s-Methyl group on the oxazole ring.[3]
CH

1.42t7.1Ethyl ester methyl.
The "Regioisomer Trap": Distinguishing 6- vs. 5-Isomer

This is the critical failure point in many analyses. The 5-isomer (Ethyl 2-methylbenzo[d]oxazole-5-carboxylate) will also show three aromatic protons, but their chemical environments differ drastically.[3]

  • 6-Isomer (Target): The isolated proton (H-7 ) is sandwiched between the Nitrogen and the Ester . Both are electron-withdrawing.[3]

    • Result: H-7 is the most downfield signal (~8.2 ppm).[3]

  • 5-Isomer (Impurity): The isolated proton (H-4 ) is sandwiched between the Oxygen and the Ester . The Oxygen lone pair donates electron density (resonance), shielding this position.

    • Result: The isolated singlet (H-4) will appear upfield relative to the other aromatic protons (~7.6–7.8 ppm).

Rule of Thumb: If your isolated aromatic singlet/doublet is the most downfield peak in the aromatic region, you likely have the 6-isomer . If it is not the most downfield, suspect the 5-isomer.

Confirmation via HMBC

To scientifically validate the structure beyond chemical shift logic, use HMBC (Heteronuclear Multiple Bond Correlation).

  • Pathway: Look for the correlation from the Ester Carbonyl Carbon (~166 ppm).

  • 6-Isomer: The carbonyl will correlate to H-5 (strong) and H-7 (strong).[3]

  • 5-Isomer: The carbonyl will correlate to H-4 (strong) and H-6 (strong).[3]

Visualized Workflows

Analytical Workflow

The following diagram outlines the decision tree for validating the synthesis product.

NMR_Workflow Start Crude Synthesis Product Prep Sample Prep (10mg in CDCl3) Start->Prep H1_Acq 1H NMR Acquisition Prep->H1_Acq Analysis Aromatic Region Analysis (7.5 - 8.5 ppm) H1_Acq->Analysis Decision Is the isolated singlet/doublet the MOST downfield peak? Analysis->Decision Isomer6 Likely 6-Isomer (H-7 deshielded by N and Ester) Decision->Isomer6 Yes (>8.1 ppm) Isomer5 Suspect 5-Isomer (H-4 shielded by Oxygen) Decision->Isomer5 No (<7.8 ppm) HMBC Run HMBC (Confirm connectivity) Isomer6->HMBC Isomer5->HMBC Final Release Lot HMBC->Final

Figure 1: Decision tree for distinguishing benzoxazole regioisomers using proton chemical shifts.

HMBC Correlation Logic

This diagram visualizes the specific correlations required to confirm the 6-position substitution.

HMBC_Logic Ester_CO Ester C=O (~166 ppm) H7 H-7 (Isolated) Ester_CO->H7 3-bond (Strong) H5 H-5 (Doublet of Doublets) Ester_CO->H5 3-bond (Strong) H4 H-4 (Doublet) Ester_CO->H4 Too far (No peak) C5 C-5 H7->C5 3-bond coupling C7 C-7 H5->C7 3-bond coupling

Figure 2: Key HMBC correlations. The Ester Carbonyl must see H-7 and H-5 to confirm the 6-position.[3]

Purity Assessment (qNMR)[3]

For drug development applications, structural identity is insufficient; purity must be quantified.

Protocol:

  • Internal Standard (IS): Use Maleic Acid (singlet at 6.3 ppm, distinct from aromatic region) or 1,3,5-Trimethoxybenzene .[3]

  • Relaxation Delay (

    
    ):  Must be set to 
    
    
    
    of the longest relaxing proton (usually the aromatic protons). A delay of 30–60 seconds is recommended for accurate integration.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight.[4][5]

References

  • BenchChem. (2025).[1][2][3] Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Retrieved from [3]

  • RSC Advances. (2019). 1H and 13C NMR Spectra of Substituted Benzoic Acids and Benzoxazoles. Royal Society of Chemistry. Retrieved from [3]

  • National Institutes of Health (NIH). (2018). Design, synthesis and biological evaluation of benzoxazole derivatives. PubMed Central. Retrieved from [3]

  • Marmara Pharmaceutical Journal. (2021). Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect. Retrieved from [3]

  • ChemicalBook. (2024).[3] 2-Methylbenzoxazole NMR Spectrum Data. Retrieved from [3]

Sources

Application Note: FT-IR Analysis of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the structural validation and quality control of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate using Fourier Transform Infrared (FT-IR) spectroscopy. As a critical heterocyclic building block in medicinal chemistry—frequently utilized in the synthesis of anticancer and antimicrobial agents—precise characterization of its functional groups is paramount. This guide provides a robust methodology for sample preparation, data acquisition, and spectral interpretation, focusing on the unique vibrational signatures of the benzoxazole core and the conjugated ester moiety.

Introduction

The benzoxazole scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for indole and purine bases. The specific derivative, This compound , combines a rigid heterocyclic core with a reactive ester handle at the C6 position.

FT-IR spectroscopy is the preferred technique for rapid identification of this molecule because it simultaneously resolves the electronic environment of the ester carbonyl (indicating conjugation extent) and the integrity of the oxazole ring (confirming cyclization). Unlike NMR, which requires dissolution, FT-IR (specifically ATR) allows for the direct analysis of the solid-state material, preserving polymorphic information critical for formulation science.

Theoretical Background & Spectral Expectations

Before acquisition, the analyst must understand the vibrational modes specific to this molecular architecture. The molecule consists of three distinct vibrational domains:

  • The Conjugated Ester (

    
    ):  Located at the C6 position, the carbonyl group is conjugated with the benzene ring. This conjugation lowers the force constant of the 
    
    
    
    bond, shifting the stretching frequency to a lower wavenumber (
    
    
    ) compared to non-conjugated aliphatic esters (
    
    
    ).[1]
  • The Benzoxazole Core: The fused ring system exhibits characteristic skeletal vibrations. The

    
     stretch of the oxazole ring is a diagnostic marker, typically appearing between 
    
    
    
    .
  • Aliphatic Substituents: The 2-methyl and ethyl ester groups introduce

    
     stretching modes just below 
    
    
    
    and bending modes in the fingerprint region.[1]

Experimental Protocol

Instrumentation & Parameters[1][2][3]
  • Spectrometer: Research-grade FT-IR (e.g., Thermo Nicolet iS50, PerkinElmer Spectrum 3, or equivalent).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine QC; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.[1]

  • Accessory: Diamond or ZnSe Single-Bounce Attenuated Total Reflectance (ATR).[1] Note: Diamond is preferred due to the hardness of crystalline organic solids.

Acquisition Parameters:

Parameter Setting Rationale

| Spectral Range |


 | Covers all fundamental vibrations including fingerprint region.[1] |
| Resolution  | 

| Optimal balance between signal-to-noise ratio (SNR) and resolving sharp aromatic peaks.[1] | | Scans | 32 (Sample) / 32 (Background) | Sufficient averaging to reduce random noise. | | Apodization | Strong (Beer-Norton) | Minimizes side-lobes for accurate peak integration.[1] | | Phase Correction | Mertz | Standard algorithm for phase error correction.[1] |
Sample Preparation (ATR Method)[1]
  • Step 1 (Cleaning): Clean the ATR crystal with isopropanol and a lint-free wipe.[1] Ensure the energy meter reads nominal throughput (background energy).[1]

  • Step 2 (Background): Collect an air background spectrum.[1] Critical: Ensure the room environment is purged of excess

    
     and water vapor, or use atmospheric suppression software.
    
  • Step 3 (Loading): Place approximately 2–5 mg of the solid sample onto the center of the crystal.

  • Step 4 (Contact): Lower the pressure arm until the force gauge indicates optimal contact (typically ~80–100 N). Caution: Over-tightening can damage softer ZnSe crystals; under-tightening yields poor spectral contrast.[1]

  • Step 5 (Acquisition): Initiate sample scan.[1]

Workflow Visualization

The following diagram outlines the logical flow for the analysis, including decision gates for quality assurance.

FTIR_Workflow Start Start Analysis Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background (Air, 32 scans) Clean->Background Check_BG Check Background Quality (CO2/H2O levels) Background->Check_BG Load Load Sample (this compound) Check_BG->Load OK Repurge Purge System Check_BG->Repurge High Noise Acquire Acquire Sample Spectrum (4000-600 cm-1) Load->Acquire Process Post-Processing (ATR Correction, Baseline) Acquire->Process Analyze Peak Identification Process->Analyze Decision Key Peaks Present? (1720, 1620, 1260 cm-1) Analyze->Decision Pass PASS: Generate Report Decision->Pass Yes Fail FAIL: Check Synthesis/Purity Decision->Fail No Repurge->Background

Figure 1: Standard Operating Procedure (SOP) workflow for FT-IR analysis of benzoxazole derivatives.

Data Analysis & Interpretation

Characteristic Peak Assignment Table

The following table serves as the primary reference for validating the structure of this compound.

Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Notes
Aromatic Ring C-H Stretch

WeakOften appears as a shoulder on the aliphatic C-H band.[1]
Alkyl (Me/Et) C-H Stretch

MediumAsymmetric and symmetric stretches of methyl/methylene groups.[1]
Ester C=O Stretch 1710--1725 Strong Key Identification Peak. Lower frequency due to conjugation with the benzo ring.
Oxazole Ring C=N Stretch 1610--1630 Medium Characteristic of the benzoxazole core; distinguishes from simple esters.
Aromatic Ring C=C Skeletal

VariableMultiple sharp bands indicating the benzene ring system.[1]
Ester C-O-C Stretch

StrongThe "ether" linkage of the ester; usually the second strongest peak.
Oxazole Ring C-O-C / Breathing

MediumComplex coupled vibrations specific to the heterocyclic ether.[1]
Aromatic C-H Out-of-Plane

StrongPattern depends on substitution (1,2,4-trisubstituted benzene pattern expected).[1]
Interpretation Logic[1]
  • Confirm the Ester: Look immediately for the strong carbonyl peak at

    
    .[1] Absence of this peak indicates hydrolysis (carboxylic acid would show broad 
    
    
    
    at
    
    
    and shifted
    
    
    ) or reduction.
  • Verify the Heterocycle: The

    
     stretch at 
    
    
    
    confirms the oxazole ring is intact.[1] If the ring formation failed (e.g., remaining amide intermediate), you would see N-H stretches (
    
    
    ) and Amide I/II bands.[1]
  • Check for Contaminants:

    • Water: Broad hump at

      
      .[1]
      
    • Solvents: Ethanol (broad OH), Ethyl Acetate (excess ester peaks not matching the target).

Validation & System Suitability

To ensure "Trustworthiness" in the data, perform the following validation steps before critical analysis:

  • Polystyrene Calibration: Run a standard polystyrene film.[1] The peak at

    
     must be within 
    
    
    
    .[1]
  • Signal-to-Noise Ratio (SNR): Calculate SNR in the

    
     region (where no sample peaks exist). For a high-quality spectrum, SNR should exceed 500:1.[1]
    
  • ATR Correction: Since ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers), apply an "ATR Correction" algorithm in your software if comparing against a transmission (KBr pellet) library.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on general IR interpretation).

  • BenchChem. (2025).[1] Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. Link (Source for oxazole ester spectral shifts).[1]

  • El-Gaby, M. S. A., et al. (2002).[1] Synthesis and characterization of some new benzoxazole derivatives. Journal of the Chinese Chemical Society. (Provides comparative data for benzoxazole ring vibrations).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Standard protocol for industrial IR analysis).

  • Nicolet iS50 Specifications & Applications Notes. Thermo Fisher Scientific.

Sources

Application Note: Purification of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (Target Compound) from a crude reaction mixture typically resulting from the cyclization of ethyl 4-amino-3-hydroxybenzoate with a two-carbon synthon (e.g., acetic anhydride or triethyl orthoacetate).[1]

The purification strategy relies on Normal Phase Flash Column Chromatography using Silica Gel 60. The protocol exploits the significant polarity differential between the lipophilic benzoxazole product and the polar aminophenol starting material/intermediates. This guide emphasizes "self-validating" steps where Thin Layer Chromatography (TLC) is used to confirm separation efficiency before committing the bulk sample.

Physicochemical Profile & Separation Logic[1][2]

Understanding the molecular properties is the prerequisite for a successful separation.

PropertyDescriptionChromatographic Implication
Structure Benzoxazole core with 2-methyl and 6-ethyl ester groups.[1][2]Moderate polarity; UV active (aromatic).
pKa Conjugate acid of benzoxazole N ~0.5.Not significantly ionizable under neutral silica conditions; no modifier (e.g., TEA) usually required.
Solubility Soluble in DCM, EtOAc, Acetone. Poor in Hexanes.Dry Loading is recommended to prevent band broadening due to solvent mismatch.[1]
Impurities 1. Ethyl 4-amino-3-hydroxybenzoate (Starting Material)2. Acetamido intermediate (Incomplete cyclization)3. Oligomers/Oxidation byproducts1 & 2 are H-bond donors (phenols/amides) and will retain strongly on silica.[1] Target is an H-bond acceptor (ester/imine) and elutes earlier.[1]
Separation Mechanism

The separation is driven by adsorption chromatography . The silica stationary phase (polar) retains the unreacted aminophenol starting material via strong hydrogen bonding with the hydroxyl and amine groups. The target benzoxazole, lacking strong H-bond donors, interacts less strongly and elutes with non-polar mobile phase components.[1]

Pre-Purification Assessment (TLC Method Development)

Objective: Establish a mobile phase system where the Target Compound (


) is between 0.3 and 0.5, and the 

(separation from nearest impurity) is

.
Protocol:
  • Sample Prep: Dissolve ~5 mg of crude solid in 1 mL of Dichloromethane (DCM).

  • Spotting: Apply crude spot alongside pure starting material (reference standard) on a Silica Gel 60

    
     plate.
    
  • Elution Screening: Test the following solvent systems:

    • 10% Ethyl Acetate (EtOAc) in Hexanes (Too non-polar?)

    • 30% EtOAc in Hexanes (Likely optimal)

    • 50% EtOAc in Hexanes (Too polar?)

  • Visualization: Observe under UV (254 nm). The benzoxazole core fluoresces strongly.

Expected Result:

  • Target (

    
    ):  ~0.45 in 30% EtOAc/Hexanes.
    
  • Impurity (

    
    ):  ~0.15 (Starting material).
    

Purification Workflow

The following diagram outlines the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Method Development (Target Rf 0.3-0.5) Start->TLC Load Sample Loading (Dry Load on Silica) TLC->Load Method Validated Column Flash Column Chromatography (Hex/EtOAc Gradient) Load->Column Fraction Fraction Collection (Test Tubes) Column->Fraction QC TLC Analysis of Fractions Fraction->QC Pool Pool Pure Fractions QC->Pool Single Spot Only Evap Rotary Evaporation Pool->Evap Final Pure Ethyl 2-methylbenzo[d] oxazole-6-carboxylate Evap->Final

Caption: Logical workflow for the purification of benzoxazole derivatives via flash chromatography.

Detailed Experimental Protocol

Stationary Phase Preparation[1]
  • Material: Silica Gel 60 (230–400 mesh).

  • Column Size: Use a 20:1 to 50:1 ratio of Silica to Crude Mass (w/w).

    • Example: For 1.0 g crude, use ~30 g silica (approx. 25 mm diameter column).

  • Packing Method: Slurry pack using 100% Hexanes. Ensure the bed is bubble-free and level.[1]

Sample Loading (Dry Loading)

Rationale: The crude product may have limited solubility in the initial non-polar mobile phase (Hexanes). Wet loading with DCM can cause "band streaming."[1] Dry loading guarantees a tight initial band.[1]

  • Dissolve 1.0 g of crude mixture in the minimum amount of DCM or Acetone.

  • Add 2.0 g of Silica Gel to the solution.

  • Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

  • Carefully pour the powder onto the top of the packed column bed.

  • Add a 1 cm layer of sand on top to protect the bed during solvent addition.

Mobile Phase Gradient

Flow Rate: 15–20 mL/min (for a 25 mm column). Fraction Size: 15–20 mL.

StepSolvent Composition (Hexanes : EtOAc)Volume (Column Volumes - CV)Purpose
1 100 : 02 CVFlush column, stabilize bed.[1]
2 90 : 103 CVElute highly non-polar impurities.
3 80 : 20 5 CV Elution of Target Compound.
4 70 : 303 CVElute tail of target / mixed fractions.
5 50 : 503 CVFlush polar starting material (waste).
Fraction Analysis & Pooling
  • Spot every 3rd fraction on a TLC plate.

  • Visualize under UV (254 nm).

  • Criteria for Pooling:

    • Fractions showing only the target spot (

      
       ~0.45) are pooled as "Pure."
      
    • Fractions showing the target spot + lower impurity are kept separate ("Mixed Fractions") for re-purification if yield is critical.

  • Concentrate pooled fractions via rotary evaporation at 40°C.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Streaking/Tailing Acidic impurities (phenols) interacting with silica silanols.[1]Add 0.1% Acetic Acid to the mobile phase to suppress ionization, though rarely needed for esters [1].
Co-elution Gradient too steep; compounds have similar polarity.Switch to an isocratic hold at 15% EtOAc for 10 CVs.[1] Alternatively, try DCM/Hexane (1:1) as a more selective solvent system.
Product Crystallizes on Column Solubility limit reached in Hexane-rich phase.[1]Increase the baseline polarity (start at 5% EtOAc) or reduce loading mass.

References

  • Biotage. (2023).[3] Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • PubChem. (2025).[4] Ethyl 4-amino-3-hydroxybenzoate (Compound Summary). Retrieved from [Link]

  • Marmara University. (n.d.). Synthesis of Benzoxazole-2-carboxylate Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

Sources

Application Notes and Protocols for the Recrystallization of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the principles and protocols for the purification of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate via recrystallization. This document provides a robust framework for selecting an appropriate solvent system, executing the recrystallization process, and troubleshooting common challenges. The methodologies outlined herein are designed to enhance purity, control crystal morphology, and ensure the reliable preparation of this compound for downstream applications in research and drug development.

Introduction: The Rationale for Recrystallization

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Synthetic routes to this and similar benzoxazole derivatives can yield impurities that may interfere with biological assays or material properties.[3] Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[4] The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[5] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility of the compound decreases. Impurities, ideally, remain in the solution, or "mother liquor," and are subsequently removed by filtration.[5]

This guide provides a detailed, step-by-step protocol for the recrystallization of this compound, moving from theoretical considerations to practical laboratory execution.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of the target compound is paramount for developing an effective recrystallization protocol.

PropertyValueSource
CAS Number 1355171-27-5
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Physical Form Solid
Reported Purity (Commercial) 95-97%,
Potential Precursor/Impurity Ethyl 4-Amino-3-hydroxybenzoate

The Crux of Recrystallization: Solvent Selection

The success of any recrystallization procedure hinges on the judicious selection of a solvent or solvent system. An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvating Power at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Non-Toxicity and Low Cost: For practical and safety reasons, less toxic and inexpensive solvents are preferred.

Recommended Solvent Systems for this compound

Based on the ester and benzoxazole functionalities of the target molecule, the following solvent systems are proposed for initial screening:

  • Single Solvent System: Ethanol

    • Rationale: Ethanol is frequently used for the recrystallization of benzoxazole derivatives.[4] Its polarity is suitable for dissolving the moderately polar target compound at elevated temperatures, with a significant decrease in solubility upon cooling.

  • Two-Solvent System: Ethyl Acetate / Hexanes

    • Rationale: This is a classic solvent/anti-solvent system for compounds with ester functionalities. Ethyl acetate is a good "soluble solvent" for the target molecule, while hexanes, a non-polar "insoluble solvent," will induce crystallization when added to the ethyl acetate solution. The two solvents must be miscible.

Experimental Protocol for Solvent Screening

Before committing to a large-scale recrystallization, it is essential to perform small-scale solubility tests:

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the chosen solvent (e.g., ethanol) dropwise at room temperature, agitating after each addition, until the solid dissolves. Record the approximate volume of solvent required.

  • If the solid is sparingly soluble at room temperature, gently heat the test tube in a water bath, adding more solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this process for the two-solvent system. Dissolve the compound in a minimal amount of the "soluble solvent" (ethyl acetate) at room temperature or with gentle heating. Then, add the "insoluble solvent" (hexanes) dropwise until the solution becomes turbid (cloudy). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Detailed Recrystallization Protocol

The following protocol is a general guideline. The exact volumes of solvent will depend on the purity of the starting material and the results of the solvent screening.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill the flask more than halfway).

    • Add a boiling chip to the flask to ensure smooth boiling.

    • Add the chosen hot solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Swirl the flask after each addition. Continue adding solvent until the solid is completely dissolved. Add a slight excess of solvent (1-2%) to prevent premature crystallization during the subsequent filtration step.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, solid byproducts), a hot gravity filtration must be performed.

    • Preheat a stemless funnel and a new Erlenmeyer flask on the hot plate. Place a piece of fluted filter paper in the funnel.

    • Pour the hot solution through the preheated funnel into the clean flask. This step should be performed quickly to prevent the desired compound from crystallizing on the filter paper.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter paper for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Quality Control and Verification

The success of the recrystallization is determined by assessing the purity and yield of the final product.

  • Melting Point Determination: A pure compound will have a sharp and narrow melting point range (typically < 2°C). An impure compound will exhibit a depressed and broad melting point range. The melting point of the recrystallized product should be compared to that of the crude material and, if available, a literature value.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the recrystallized material to the crude starting material. The purified compound should appear as a single spot on the TLC plate, while the crude material may show multiple spots.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): For rigorous characterization, spectroscopic methods can be employed to confirm the chemical structure and identify any remaining impurities.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent and allow the solution to cool again. - Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. - Add a "seed crystal" of the pure compound.
"Oiling Out" - The melting point of the solid is lower than the boiling point of the solvent.[6][7] - The compound is highly impure, leading to a significant melting point depression.[6][7]- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[6] - Try a different solvent with a lower boiling point. - For a two-solvent system, add more of the "soluble" solvent.
Low Recovery - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration. - Incomplete transfer of crystals during filtration.- Ensure the solution is thoroughly cooled in an ice bath. - Use a minimal amount of hot solvent for dissolution. - Ensure the filtration apparatus is preheated. - Rinse the crystallization flask with ice-cold solvent and transfer the rinsing to the filter funnel.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_process Recrystallization Process cluster_analysis Analysis & Final Product Crude_Solid Crude Ethyl 2-methylbenzo[d] oxazole-6-carboxylate Solvent_Selection Solvent Screening (e.g., Ethanol, EtOAc/Hexanes) Crude_Solid->Solvent_Selection Test Solubility Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Select Optimal Solvent Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Remove Insoluble Impurities Cooling Slow Cooling & Ice Bath Dissolution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Induce Crystallization Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Isolate Crystals Drying Drying Vacuum_Filtration->Drying Wash with Cold Solvent Pure_Crystals Pure Crystals Drying->Pure_Crystals Final Product QC Quality Control (Melting Point, TLC) Pure_Crystals->QC Verify Purity

Figure 1. A schematic overview of the recrystallization workflow.

Conclusion

The protocol described in this application note provides a comprehensive and scientifically grounded approach to the purification of this compound. By carefully selecting the solvent system and controlling the crystallization conditions, researchers can significantly enhance the purity of this compound, ensuring its suitability for demanding applications. Adherence to the principles of slow cooling and proper technique is paramount for achieving high-purity crystalline material.

References

  • Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
  • ACS Publications. (n.d.). Crystallization-Induced Properties from Morphology-Controlled Organic Crystals. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 3, 2026, from [Link]

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved February 3, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved February 3, 2026, from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2023, June 8). (PDF) Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved February 3, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved February 3, 2026, from [Link]

  • World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles. Retrieved February 3, 2026, from [Link]

  • Chemikart. (n.d.). This compound. Retrieved February 3, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging Ethyl 2-methylbenzo[d]oxazole-6-carboxylate for High-Throughput Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Ethyl 2-methylbenzo[d]oxazole-6-carboxylate, as a member of this class, represents a promising starting point for the discovery of novel therapeutic agents through high-throughput screening (HTS). This guide provides a comprehensive overview of the key considerations and detailed protocols for incorporating this compound into HTS campaigns. We will explore its physicochemical properties, outline a general workflow for HTS assay development, and provide a specific, detailed protocol for a luciferase-based reporter gene assay as an exemplary application.

Introduction: The Promise of Benzoxazoles in Drug Discovery

Benzoxazole derivatives are a class of compounds that have consistently demonstrated significant biological activity.[3][4] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.[5] The presence of the benzoxazole nucleus has been associated with a range of therapeutic effects, making it an attractive scaffold for drug discovery programs.[1][4] this compound, with its ester functionality, offers a handle for further chemical modification, potentially serving as a key intermediate in the synthesis of compound libraries for HTS. The primary objective of utilizing this compound in HTS is to rapidly screen large numbers of molecules to identify "hits" or "leads" that modulate a specific biological target or pathway in a desired manner.[6]

Physicochemical Properties and Compound Handling

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImplication for HTS
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Solubility Likely soluble in organic solvents (e.g., DMSO, ethanol). Limited aqueous solubility.Stock solutions should be prepared in 100% DMSO. Serial dilutions for assays should be carefully performed to avoid precipitation.
Stability Generally stable under standard laboratory conditions.Store in a cool, dry, dark place. Avoid repeated freeze-thaw cycles of stock solutions.
Fluorescence Benzoxazole derivatives can be fluorescent.Potential for interference in fluorescence-based assays. It is essential to perform control experiments to assess autofluorescence.
Purity >95% recommendedImpurities can lead to false-positive or false-negative results. Verify purity by analytical methods such as NMR or LC-MS.

Compound Handling Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: Prepare intermediate dilutions from the stock solution in 100% DMSO. The final working concentration for the assay should be prepared by diluting the intermediate solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 0.5% to avoid solvent-induced cytotoxicity.

High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow to ensure robustness and reproducibility.[7][8]

HTS_Workflow cluster_pre_screen Pre-Screening cluster_screen Screening cluster_post_screen Post-Screening Assay_Dev Assay Development & Miniaturization Assay_Val Assay Validation (Z'-factor) Assay_Dev->Assay_Val Optimize conditions Pilot_Screen Pilot Screen Assay_Val->Pilot_Screen Z' > 0.5 Full_Screen Full Library Screen Pilot_Screen->Full_Screen Validate workflow Data_Analysis Data Analysis & Hit Identification Full_Screen->Data_Analysis Generate raw data Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Select initial hits SAR Structure-Activity Relationship (SAR) Hit_Confirmation->SAR Confirm activity

Caption: High-Throughput Screening Workflow.

The process begins with assay development and validation, followed by a pilot screen to test the system before proceeding to the full-scale screen and subsequent hit validation.[8]

Exemplary Application: Luciferase Reporter Gene Assay for NF-κB Signaling Pathway

This protocol describes a cell-based luciferase reporter assay to screen for inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key pathway in inflammation and cancer where benzoxazole derivatives have shown activity.[2] Luciferase reporter assays are highly sensitive and well-suited for HTS.[9][10][11][12]

Principle:

A stable cell line is engineered to express the firefly luciferase gene under the control of a promoter containing NF-κB response elements. Upon stimulation (e.g., with TNF-α), the NF-κB pathway is activated, leading to the expression of luciferase. Inhibitors of this pathway will reduce luciferase expression, resulting in a decrease in the luminescent signal.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Luciferase Assay Reagent (e.g., Bright-Glo™)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Protocol:

  • Cell Seeding:

    • Culture HEK293T-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells and resuspend in fresh medium to a density of 2 x 105 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a dilution series of this compound in assay medium.

    • Add 5 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (a known NF-κB inhibitor) wells.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Pathway Stimulation:

    • Prepare a solution of TNF-α in assay medium at a final concentration of 20 ng/mL.

    • Add 5 µL of the TNF-α solution to all wells except the negative control wells (which receive 5 µL of assay medium).

    • Incubate for 6 hours at 37°C, 5% CO2.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 35 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

Data Analysis:

The activity of the compound is calculated as the percentage of inhibition of the TNF-α-induced luciferase activity.

Self-Validation and Quality Control:

  • Z'-factor: This statistical parameter is used to assess the quality of the assay.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated using the signals from the positive and negative controls.

  • Signal-to-Background Ratio (S/B): A high S/B ratio is desirable for a robust assay.

  • Cytotoxicity Counterscreen: It is crucial to perform a parallel cytotoxicity assay to ensure that the observed inhibition is not due to cell death.[13][14][15] Common methods include CellTiter-Glo® or resazurin-based assays.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Degrades, releasing NF-κB NFkB_active Active NF-κB NFkB_complex->NFkB_active Translocates to Nucleus Compound Ethyl 2-methylbenzo[d] oxazole-6-carboxylate (Potential Inhibitor) Compound->IKK Inhibits? DNA DNA (NF-κB Response Element) NFkB_active->DNA Binds Luciferase Luciferase Gene Expression DNA->Luciferase Induces Transcription

Caption: Hypothetical Mechanism of Action.

Conclusion

This compound represents a valuable starting point for HTS campaigns aimed at discovering novel therapeutics. Its benzoxazole core is a well-established pharmacophore, and its chemical structure is amenable to the generation of diverse compound libraries. By following a robust HTS workflow, including careful assay development, validation, and appropriate counter-screens, researchers can effectively screen for and identify promising hit compounds for further optimization in the drug discovery pipeline. The detailed protocol for a luciferase-based reporter gene assay provides a practical example of how this compound can be integrated into a modern HTS environment.

References

  • Vertex AI Search. (n.d.). Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1][16]thiazolo[3,2-a]pyrimidine-6-carboxylate. Academia.edu. Retrieved January 23, 2024, from

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate. PubMed Central.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, February 7). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives.
  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.
  • ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity.
  • ResearchGate. (2021, March 8). Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring.
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.
  • National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • PubMed Central. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies.
  • MDPI. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • Marmara University. (n.d.). Publication: Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PubMed Central.
  • PubMed. (n.d.). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PubMed Central.
  • PubMed. (n.d.). High-Throughput Cell Toxicity Assays.
  • GoldBio. (n.d.). A Deep Dive Into the Luciferase Assay: What It is, How It Works and Mo.
  • ResearchGate. (2025, August 7). A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant.
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
  • National Center for Biotechnology Information. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central.
  • ACS Publications. (n.d.). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Wikipedia. (n.d.). High-throughput screening.
  • Journal of Drug Delivery and Therapeutics. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
  • LubioScience. (2024, September 26). Reporter Gene Assays in Drug Discovery.
  • National Center for Biotechnology Information. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central.
  • BenchSci. (n.d.). Luciferase Reporter Assay in Molecular Biology.
  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
  • Multispan, Inc. (n.d.). Luciferase Assays.
  • ResearchGate. (2025, August 10). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.

Sources

Troubleshooting & Optimization

"Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-methylbenzo[d]oxazole-6-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. The benzoxazole core is relatively stable due to its aromaticity. [1]However, the ester functional group is susceptible to hydrolysis, and the overall molecule may be sensitive to light and elevated temperatures.

Recommended Storage Conditions:

ParameterConditionRationale
Temperature 2-8°CMinimizes the rate of potential hydrolytic and thermal degradation. [2]
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidative degradation.
Light Amber vial or protected from lightBenzoxazole derivatives can be light-sensitive, and protection from UV and visible light prevents photolytic degradation. [3][4]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the ethyl ester group.
Q2: What are the primary degradation pathways I should be aware of for this compound?

A2: The main degradation pathways for this molecule are hydrolysis of the ester, and to a lesser extent, potential photolytic and thermal degradation of the benzoxazole ring system.

  • Hydrolysis: The ethyl ester at the 6-position is the most reactive site for degradation. In the presence of water, especially under acidic or basic conditions, it can hydrolyze to form 2-methylbenzo[d]oxazole-6-carboxylic acid and ethanol. [5]* Photodegradation: While many benzoxazole derivatives exhibit good photostability, prolonged exposure to high-intensity light, particularly UV radiation, can lead to degradation. [3]The specific photolytic pathway for this compound is not extensively documented, but it could involve radical mechanisms or rearrangements of the heterocyclic ring.

  • Thermal Degradation: High temperatures can induce decomposition. The degradation of polymers containing benzoxazole units often occurs at temperatures well above typical laboratory conditions, suggesting good thermal stability for the core structure under normal handling.

Q3: Is this compound stable in common organic solvents?

A3: Generally, this compound is stable in common anhydrous aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile under inert atmosphere and protected from light. However, care should be taken with protic solvents like methanol and ethanol, especially if water is present, as they can participate in transesterification or facilitate hydrolysis over extended periods. For long-term storage, it is best to store the compound as a solid or in an anhydrous aprotic solvent at low temperature.

Troubleshooting Guide

Problem 1: I am observing a progressive loss of my compound in an aqueous buffer solution during my assay.

Potential Cause: This is a classic sign of hydrolysis of the ethyl ester group. The rate of hydrolysis is significantly influenced by the pH and temperature of the buffer.

Troubleshooting Steps:

  • pH Analysis:

    • Rationale: Ester hydrolysis is catalyzed by both acid and base. The stability of your compound will likely be pH-dependent.

    • Protocol:

      • Prepare several small-scale solutions of your compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).

      • Incubate these solutions at your experimental temperature.

      • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench a small aliquot of each solution by diluting it in a suitable mobile phase (e.g., acetonitrile/water) and immediately analyze by HPLC-UV or LC-MS.

      • Plot the percentage of the remaining parent compound against time for each pH to determine the pH of maximum stability.

  • Temperature Control:

    • Rationale: Chemical reactions, including hydrolysis, are accelerated at higher temperatures.

    • Action: If your experiment allows, perform it at a lower temperature to slow down the degradation rate.

  • Use of Co-solvents:

    • Rationale: Reducing the water activity in your solution can decrease the rate of hydrolysis.

    • Action: If compatible with your assay, consider adding a water-miscible organic co-solvent like DMSO or ethanol to your aqueous buffer. Start with a small percentage (e.g., 1-5%) and validate that it does not interfere with your experimental results.

Anticipated Degradation Product: The primary degradation product to monitor for is 2-methylbenzo[d]oxazole-6-carboxylic acid . This can be confirmed by LC-MS, where you would expect to see a decrease in the mass corresponding to the ethyl ester and an increase in the mass of the carboxylic acid.

Problem 2: My solid compound has changed color (e.g., from white to yellow/brown) after being stored on the lab bench.

Potential Cause: Color change upon storage in ambient conditions is often indicative of photolytic degradation or oxidation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for color change in solid compound.

Investigative Protocol:

  • Spectroscopic Analysis:

    • Dissolve a small amount of the discolored material and a reference standard (if available) in a suitable solvent (e.g., acetonitrile).

    • Acquire UV-Vis spectra for both samples. A change in the absorption profile, such as the appearance of new peaks or a shift in the maximum absorbance, suggests the formation of degradation products.

    • Analyze by LC-MS to identify the parent compound and any new impurities.

  • Forced Degradation Study (Photostability):

    • Objective: To confirm light sensitivity.

    • Method:

      • Prepare two samples of the solid compound in clear glass vials.

      • Wrap one vial completely in aluminum foil (dark control).

      • Expose both vials to a controlled light source (e.g., a photostability chamber with a UV lamp) or simply to ambient laboratory light for a defined period.

      • After exposure, visually inspect for color change and analyze both samples by HPLC to quantify the degradation. A significant difference in the purity of the exposed sample compared to the dark control confirms photolability.

Problem 3: I see unexpected peaks in my chromatogram after heating my sample solution.

Potential Cause: The appearance of new peaks after heating suggests thermal degradation. While the benzoxazole core is generally thermally stable, the overall molecule can degrade under harsh thermal stress. [6] Degradation Pathway Analysis:

G cluster_thermal Thermal Stress cluster_products Potential Degradants A This compound B Decarboxylation Product A->B High Temp. C Ring-Opened Products A->C High Temp. D Other Fragments A->D High Temp.

Caption: Potential thermal degradation pathways.

Experimental Verification:

  • Controlled Heating Experiment:

    • Prepare solutions of your compound in a high-boiling point, inert solvent (e.g., DMSO, NMP).

    • Heat the solutions at different temperatures (e.g., 80°C, 100°C, 120°C) for a fixed time.

    • Analyze the samples by LC-MS at each temperature point to monitor for the appearance of new peaks and identify their mass-to-charge ratios. This will help in elucidating the structure of the thermal degradants.

  • Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA):

    • Rationale: These techniques provide information about the thermal stability and decomposition temperature of the pure solid material.

    • Procedure:

      • TGA: A sample is heated at a constant rate in a controlled atmosphere, and its mass is measured as a function of temperature. A significant mass loss indicates decomposition.

      • DSC: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. An exothermic event can indicate decomposition.

References

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO.
  • Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate. (n.d.). EvitaChem.
  • Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate. (n.d.). Smolecule.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, February 20). Journal of Drug Delivery and Therapeutics.
  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (n.d.). PubMed Central.
  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026, February 2). MDPI.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Methyl benzo[d]oxazole-2-carboxylate. (n.d.). Fluorochem.
  • Isocyanide. (n.d.). Wikipedia.
  • Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate. (n.d.). Pharmaffiliates.
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020, February 11). PubMed Central.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023, August 11). RSC Publishing.
  • Thermal degradation kinetics of semi-aromatic polyamide containing benzoxazole unit. (2011, July 29). Scilit.
  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.). ResearchGate.
  • (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... (n.d.). ResearchGate.
  • (PDF) Thermal Degradation Mechanism of Polybenzoxazines. (n.d.). ResearchGate.
  • (PDF) The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility. (n.d.). ResearchGate.
  • Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. (2024, August 6). ACS Publications.
  • (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. (2019, November 25). ResearchGate.
  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.). Biotechnology Research and Innovation Journal.
  • 2-Methylbenzoxazole. (n.d.). PubChem.
  • Buy Methyl benzo[d]oxazole-4-carboxylate | 128156-54-7. (n.d.). Smolecule.
  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (n.d.). PMC - NIH.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.
  • Photophysical properties of some benzoxazole and benzothiazole derivatives. (n.d.). SciSpace.

Sources

Technical Support Center: Reaction Monitoring for Ethyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Monitoring of Benzoxazole Ring Formation Target Molecule: Ethyl 2-methylbenzo[d]oxazole-6-carboxylate Primary Application: Drug Discovery & Heterocyclic Synthesis Optimization

Part 1: The "Zero-Point" Protocol (Methodology)

As a Senior Application Scientist, I often see researchers fail not because their chemistry is wrong, but because their monitoring system is flawed. The synthesis of This compound typically involves the cyclization of ethyl 4-amino-3-hydroxybenzoate using a reagent like acetic anhydride, acetyl chloride, or triethyl orthoacetate.

This reaction transforms a highly polar, hydrogen-bond-donating aminophenol into a less polar, aromatic heterocycle. Your TLC system must be tuned to detect this specific polarity shift while distinguishing the critical


-acetyl intermediate.
The Standardized Mobile Phase

Do not rely on generic "solvent gradients." For this specific benzoxazole scaffold, use the following isocratic system:

ComponentRatio (v/v)Function
Hexanes (or Heptane) 70%Non-polar carrier.
Ethyl Acetate (EtOAc) 30%Polar modifier to move the ester.
Triethylamine (TEA) 0.5%Critical: Prevents streaking if using acid catalysts (e.g., PPA, AcOH).

Expected


 Values (Approximate): 
  • Starting Material (SM):

    
     (High polarity due to 
    
    
    
    and
    
    
    ).
  • Intermediate (

    
    -Acetyl): 
    
    
    
    (Amide formed, phenol still present).
  • Product (Benzoxazole):

    
     (Cyclized, no H-bond donors).
    
The "Mini-Workup" (Mandatory Step)

STOP. Do not spot the reaction mixture directly onto the plate if you are using Polyphosphoric Acid (PPA) or Acetic Acid as a solvent. The acid will degrade the silica and cause "ghost spots."

Protocol:

  • Take a

    
     aliquot of the reaction mixture.
    
  • Dispense into a micro-vial containing

    
     EtOAc and 
    
    
    
    Saturated
    
    
    .
  • Vortex/Shake vigorously for 10 seconds.

  • Let layers separate.[1] Spot the top organic layer.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My baseline is streaking, and I can't distinguish the Starting Material."

Diagnosis: Acidic Drag. The starting material (aminophenol) is amphoteric but often exists as a salt in acidic media. If you spot it directly, it drags along the silica (which is slightly acidic), creating a comet tail that obscures everything.

Solution:

  • Immediate Fix: Pre-elute your TLC plate with a mobile phase containing

    
     Triethylamine (TEA) and dry it before spotting.
    
  • Process Fix: Ensure you are performing the Mini-Workup described in Section 1.2 to neutralize the aliquot before spotting.

Issue 2: "I see a new spot, but it's not moving as high as expected. Is the reaction stuck?"

Diagnosis: The "Intermediate Trap." You have likely formed the Ethyl 4-acetamido-3-hydroxybenzoate intermediate but failed to achieve ring closure (cyclization). The acetylation is fast (kinetic), but the dehydration to the benzoxazole requires heat or acid catalysis (thermodynamic).

Verification:

  • Stain Test: Dip the plate in Ferric Chloride (

    
    ) .
    
    • Purple/Blue Spot: Phenolic

      
       is present 
      
      
      
      Intermediate (Not Cyclized).
    • No Color: Phenolic

      
       is gone 
      
      
      
      Product (Cyclized).
Issue 3: "The product spot disappears under UV after a few minutes."

Diagnosis: Fluorescence Quenching or Sublimation. While unlikely for this ester (which has a high boiling point), some benzoxazoles are volatile. More likely, you are observing reversible fluorescence . Benzoxazoles are often highly fluorescent.

Solution:

  • Switch UV wavelength.[2][3] Standard indicators use

    
     (fluorescence quenching 
    
    
    
    dark spot).[4]
  • Switch to

    
     (long wave).[3] The benzoxazole ring itself may fluoresce bright blue or white. This is a definitive confirmation of the heterocyclic ring formation.
    

Part 3: Visualization & Logic Pathways

Reaction Monitoring Workflow

The following diagram illustrates the critical decision points during the monitoring process.

ReactionMonitoring Start Reaction Aliquot MiniWorkup Mini-Workup (EtOAc + NaHCO3) Start->MiniWorkup Neutralize Acid Spotting Spot on Silica TLC (Hex/EtOAc 7:3) MiniWorkup->Spotting Organic Layer UV_Check UV Visualization (254 nm & 365 nm) Spotting->UV_Check Decision Identify Spots UV_Check->Decision Result_SM Low Rf (0.2) + FeCl3 Purple Decision->Result_SM Unreacted Result_Int Mid Rf (0.45) + FeCl3 Purple Decision->Result_Int Acylated Only Result_Prod High Rf (0.7) + FeCl3 Negative Decision->Result_Prod Cyclized

Caption: Workflow for distinguishing unreacted aminophenol, acyclic intermediate, and cyclized benzoxazole.

Polarity & Separation Logic

Understanding why the spots move is key to trusting the data.

PolarityLogic SM Start Material (Aminophenol) Polarity: High H-Donors: 3 Int Intermediate (Amido-phenol) Polarity: Medium H-Donors: 2 SM->Int Acetylation (+0.2 Rf) Prod Product (Benzoxazole) Polarity: Low H-Donors: 0 Int->Prod Cyclization (-H2O, +0.25 Rf)

Caption: Polarity shift driving the Rf separation. Loss of H-bond donors increases Rf.

Part 4: FAQ (Deep Dive)

Q: Can I use Ninhydrin to stain this reaction? A: Yes, but only to track the consumption of the Starting Material.

  • Starting Material (Amine): Will stain yellow/pink/brown depending on heating.

  • Intermediate (Amide): Will NOT stain (Ninhydrin requires a free amine).

  • Product (Benzoxazole): Will NOT stain.

  • Verdict: Use Ninhydrin to confirm SM consumption, but use UV/FeCl3 to confirm Product formation.

Q: My product spot is "tailing" even after the mini-workup. Why? A: Check position 6 (the ester). If your reaction conditions are too harsh (e.g., prolonged reflux in strong acid/base), you may have hydrolyzed the ethyl ester to the carboxylic acid .

  • Test: Run a TLC with a drop of acetic acid in the mobile phase. If the spot tightens up and moves slightly higher, it is likely the free acid byproduct, not your desired ethyl ester.

Q: Is Mass Spec (LC-MS) better than TLC for this? A: LC-MS is more definitive but can be misleading regarding the intermediate. The


-acetyl intermediate (MW: X) and the cyclized product (MW: X - 18) are distinct by mass. However, inside the Mass Spec source (ESI), the intermediate can sometimes undergo "in-source cyclization" due to heat/voltage, showing a false positive for the product. TLC is non-destructive and represents the true state of the mixture in the flask. 

References

  • Standard Benzoxazole Synthesis: Potassium-ferrocyanide-catalyzed synthesis of benzoxazole derivatives.[5] (2022).[2][3][5] Demonstrates the polarity shifts expected during aminophenol cyclization.

  • TLC Visualization Principles: Visualizing TLC Plates. (2022).[3][5] Chemistry LibreTexts. Detailed guide on UV and chemical staining mechanisms for aromatics.

  • Benzoxazole Polarity & Rf Values: Synthesis of Various 2-Aminobenzoxazoles. (2019).[1][6][7] ACS Omega. Provides experimental details on monitoring benzoxazole cyclization via TLC (Hex/EtOAc systems).

  • General TLC Troubleshooting: Thin Layer Chromatography (TLC) Guide. (2020). Explains "tailing" and solvent polarity adjustments.

Sources

Validation & Comparative

Comparative analysis of "Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" and Tafamidis precursors

[1]

Executive Summary & Strategic Context

In the development of Transthyretin (TTR) stabilizers for ATTR amyloidosis, the benzoxazole scaffold is the pharmacophore of choice.[1] This guide compares two critical entities within this chemical space:

  • Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (E2MBO6C): A structural analog often synthesized as a reference standard for impurity profiling or Structure-Activity Relationship (SAR) baseline studies.[1] It represents the "minimal" benzoxazole core.

  • Tafamidis Precursors: Specifically the functionalized coupling partners—4-amino-3-hydroxybenzoic acid esters and 3,5-dichlorobenzoyl chloride —that generate the bulky, lipophilic core of Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid).[1]

The Core Distinction: While Tafamidis precursors are designed to install a hydrophobic "anchor" (the dichlorophenyl ring) essential for binding the T4 thyroxine pocket of TTR, E2MBO6C lacks this functionality. Consequently, E2MBO6C serves primarily as a critical process impurity marker (arising from accidental acetylation) or a negative control in binding assays.[1]

Structural & Physicochemical Comparison

The divergence in biological activity and synthetic utility stems from the substitution at the C2 position of the benzoxazole ring.[1]

Table 1: Comparative Physicochemical Profile[1]
FeatureThis compound (E2MBO6C)Tafamidis Ethyl Ester (Direct Precursor)
CAS Number 1355171-27-51355171-XX-X (Generic Ref)
Molecular Weight 205.21 g/mol ~336.17 g/mol
C2 Substituent Methyl (-CH₃)3,5-Dichlorophenyl
Lipophilicity (LogP) Low (~2.[1]1)High (>4.[1]5)
TTR Binding Mode Non-binder/Weak: Methyl group is too small to occupy the hydrophobic halogen binding pocket (HBP) in TTR.[1]High Affinity: Dichlorophenyl ring perfectly mimics Thyroxine's di-iodo phenolic ring, stabilizing the tetramer.[1]
Role in Development Impurity Standard / Negative ControlLate-stage Intermediate / Prodrug

Synthetic Divergence & Control Strategy

For process chemists, the critical challenge is preventing the formation of E2MBO6C during Tafamidis synthesis. Both compounds share a common starting material: Ethyl 4-amino-3-hydroxybenzoate .

The Bifurcation Point

The formation of the benzoxazole ring relies on the condensation of the aminophenol with an electrophile.[1]

  • Pathway A (Target): Reaction with 3,5-dichlorobenzoyl chloride yields the Tafamidis scaffold.[1][2]

  • Pathway B (Impurity): Reaction with acetic acid, acetic anhydride, or acetyl chloride (often present as solvent contaminants or catalyst stabilizers) yields E2MBO6C.

Diagram 1: Competitive Reaction Pathways

The following diagram illustrates the divergent synthesis and the origin of the methyl impurity.

GStartEthyl 4-amino-3-hydroxybenzoate(Common Precursor)Inter_TargetAmide Intermediate(Open Ring)Start->Inter_TargetAcylationProduct_ImpurityEthyl 2-methylbenzo[d]oxazole-6-carboxylate(Impurity/Analog)Start->Product_ImpurityUnwanted Acetylation& CyclizationReagent_Target+ 3,5-Dichlorobenzoyl chloride(Dehydrating Agent)Product_TargetTafamidis Ethyl Ester(Target Precursor)Inter_Target->Product_TargetCyclodehydration(MsOH/PPA)Reagent_Impurity+ Acetic Anhydride / AcOH(Trace Contaminant)

Caption: Divergent synthesis from the aminophenol scaffold. Green path represents the target Tafamidis synthesis; Red dashed path represents the formation of the 2-methyl impurity.[1]

Experimental Protocols

Protocol A: Synthesis of E2MBO6C (Reference Standard)

Purpose: To generate a high-purity standard for HPLC retention time marker determination.[1]

Reagents: Ethyl 4-amino-3-hydroxybenzoate (1.0 eq), Triethyl orthoacetate (3.0 eq), Xylene (Solvent), p-TsOH (Cat.).[1]

  • Charge: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, suspend Ethyl 4-amino-3-hydroxybenzoate (5.0 g, 27.6 mmol) in Xylene (50 mL).

  • Addition: Add Triethyl orthoacetate (15 mL) and p-Toluenesulfonic acid (0.1 g).

  • Reflux: Heat the mixture to reflux (140°C) for 4–6 hours. Monitor the collection of ethanol in the trap.[1]

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water (9:1).

  • Validation: Confirm structure via 1H-NMR (Look for singlet at ~2.6 ppm corresponding to the C2-Methyl group).[1]

Protocol B: Synthesis of Tafamidis Precursor (Target Coupling)

Purpose: High-yield generation of the 2-aryl benzoxazole core.[1]

Reagents: Ethyl 4-amino-3-hydroxybenzoate (1.0 eq), 3,5-Dichlorobenzoyl chloride (1.1 eq), THF (Solvent), Pyridine (Base), p-TsOH (Cyclization catalyst).[1]

  • Acylation: Dissolve Ethyl 4-amino-3-hydroxybenzoate (5.0 g) in dry THF (50 mL) at 0°C. Add Pyridine (1.2 eq) followed by dropwise addition of 3,5-Dichlorobenzoyl chloride dissolved in THF. Stir at RT for 2 hours.

  • Isolation (Intermediate): Quench with water, extract with EtOAc, and concentrate to yield the amide intermediate.[1]

  • Cyclodehydration: Redissolve the amide in Toluene (60 mL). Add p-TsOH (1.0 eq) and reflux with a Dean-Stark trap for 8 hours (or use MsOH/Xylene for faster kinetics).

  • Workup: Cool, wash with NaHCO3 (sat), then Brine. Dry over Na2SO4.[1]

  • Hydrolysis (Optional): If the free acid (Tafamidis) is required, treat the ester with LiOH in THF/Water.[1]

Analytical Differentiation (Quality Control)

Distinguishing the 2-methyl analog from the Tafamidis precursor is vital during In-Process Control (IPC).[1]

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

Expected Performance
CompoundRetention Time (Relative)UV Signature (Max)
E2MBO6C (Methyl) Early Elution (~0.6 RRT) ~240 nm, 280 nm (Less conjugation)
Tafamidis Ester (Aryl) Late Elution (1.0 RRT) ~300 nm, 320 nm (Extended conjugation via phenyl ring)

Causality: The 3,5-dichlorophenyl group adds significant hydrophobicity, causing the Tafamidis precursor to interact more strongly with the C18 stationary phase, resulting in a much later retention time compared to the methyl analog.

References

  • Sigma-Aldrich. this compound Product Sheet. Sigma-Aldrich.[1] Link

  • Bulawa, C. E., et al. (2012).[1] Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences.[1] Link[1]

  • Goran, S., et al. (2021).[1][2] A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy. Journal of Chemical Sciences. Link

  • Pfizer Inc. (2019).[1] VYNDAQEL® (tafamidis meglumine) Prescribing Information. FDA Access Data. Link

  • PubChem. Compound Summary for CID 11337429 (this compound). National Library of Medicine.[1] Link[1]

Comparative Guide: Ethyl 2-methylbenzo[d]oxazole-6-carboxylate as a Medicinal Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" Structure-Activity Relationship Studies Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The "Gateway" Benzoxazole

This compound (EMBOC) represents a foundational scaffold in the medicinal chemistry of benzoxazoles. While often overshadowed by its clinically approved cousins (e.g., Tafamidis ), this molecule serves as a critical "Baseline Comparator" in Structure-Activity Relationship (SAR) studies.[1]

This guide objectively compares EMBOC against high-potency alternatives, dissecting its role as a synthetic intermediate, a lipophilic prodrug precursor, and a steric probe for binding pockets in Transthyretin (TTR) and kinase targets.[1]

Key Technical Insights
  • Scaffold Utility: Acts as the primary C2-methyl reference point to validate the necessity of bulky aryl groups in TTR stabilizers.

  • Synthetic Versatility: The C6-ethoxycarbonyl group provides a divergent handle for generating libraries of amides, hydrazides, and heterocycles.[1]

  • Bioactivity Profile: Exhibits moderate antimicrobial activity (Gram-positive) but requires C2-arylation for maximal potency in amyloidosis inhibition.[1]

Chemical Profile & Structural Logic[2]

PropertySpecification
IUPAC Name Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate
CAS Number 1355171-27-5
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Core Pharmacophore Benzoxazole (Bioisostere of Adenine/Guanine bases)
Key Functional Sites C2-Methyl: Steric probe (Small/Hydrophobic)C6-Ester: Prodrug moiety / Synthetic handle
Mechanistic Logic: The "Methyl vs. Aryl" Switch

In drug design, EMBOC is the "control" molecule.[1] High-affinity binding to the TTR thyroxine-binding pocket requires a hydrophobic bridge. The C2-methyl group of EMBOC is too short to span the hydrophobic channel effectively, unlike the 3,5-dichlorophenyl group of Tafamidis. Therefore, EMBOC establishes the baseline affinity , proving that potency in this class is driven by specific hydrophobic interactions rather than just the benzoxazole core.[1]

Comparative SAR Analysis

Case Study A: Transthyretin (TTR) Amyloidosis Inhibition

Context: TTR stabilizers prevent the dissociation of the TTR tetramer into amyloidogenic monomers.[1] Comparator: Tafamidis (Vyndaqel®).[1]

FeatureEMBOC (Topic Compound) Tafamidis (Standard of Care) SAR Implication
C2 Substituent Methyl (-CH₃)3,5-DichlorophenylCritical: Bulky aryl groups are required to fill the halogen-binding pockets (HBP) of TTR.
C6 Substituent Ethyl Ester (-COOEt)Carboxylic Acid (-COOH)Prodrug vs. Active: The acid is required for electrostatic interaction with Lys15 in the TTR pocket.[1] The ester is a cell-permeable precursor.
Binding Affinity (

)
> 1,000 nM (Low)~ 2 nM (High)The methyl group fails to provide sufficient Van der Waals contact energy.[1]
Solubility Moderate (Lipophilic)Low (at acidic pH)Esterification improves oral bioavailability before hydrolysis.[1]
Case Study B: Antimicrobial Activity (Gram-Positive)

Context: Benzoxazoles target bacterial DNA gyrase and Topoisomerase IV.[1]

Compound VariantMIC (S. aureus)Mechanism of Action
EMBOC (Ester) 64 – 128 µg/mLMembrane Permeation: High lipophilicity allows passive diffusion; intracellular hydrolysis releases the active acid.[1]
Free Acid Form > 256 µg/mLPoor Uptake: The anionic carboxylate prevents bacterial cell wall penetration.[1]
C2-Aryl Analog 4 – 16 µg/mLTarget Binding: Extended conjugation enhances binding to the ATP-binding pocket of DNA gyrase.

Visualizing the SAR Landscape

The following diagram illustrates the divergent synthesis and SAR logic starting from the EMBOC scaffold.

SAR_Logic cluster_0 Biological Outcome Start Precursor: 4-Amino-3-hydroxybenzoate EMBOC EMBOC Scaffold (this compound) Start->EMBOC Cyclization (Ac2O / Heat) Acid Active Metabolite (Free Acid) EMBOC->Acid Hydrolysis (Esterase/NaOH) Amide Amide Derivatives (High Potency Antimicrobials) EMBOC->Amide Aminolysis (R-NH2) Tafamidis Tafamidis Analog (C2-Aryl Modification) EMBOC->Tafamidis SAR Comparison (Methyl vs Aryl) TTR TTR Pocket (Lys15 Interaction) Acid->TTR Binds TTR (Weakly) TTR_Strong TTR Pocket (Deep Hydrophobic Fit) Tafamidis->TTR_Strong Binds TTR (Strongly)

Figure 1: Synthetic divergence and SAR logic flow. EMBOC serves as the central hub for generating active metabolites (Acid) or high-potency amides.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of EMBOC (Cyclization)

This protocol ensures high regioselectivity for the benzoxazole ring closure.[1]

Reagents: Ethyl 4-amino-3-hydroxybenzoate (1.0 eq), Triethyl orthoacetate (1.5 eq), Xylene (Solvent), p-TSA (Catalyst, 5 mol%).[1]

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap (for ethanol removal).

  • Reaction: Dissolve Ethyl 4-amino-3-hydroxybenzoate in Xylene. Add Triethyl orthoacetate and p-TSA.

  • Reflux: Heat to 140°C. The azeotropic removal of ethanol drives the equilibrium forward (Le Chatelier’s principle).[1]

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (polar amine) will disappear, replaced by a highly fluorescent spot (Benzoxazole).[1]

  • Workup: Cool to RT. Wash with NaHCO₃ (aq) to remove acid catalyst.[1] Dry over MgSO₄.[1]

  • Validation: ¹H NMR must show a singlet at ~2.6 ppm (C2-Methyl) and disappearance of the broad NH₂/OH signals.

Protocol B: TTR Fluorescence Polarization Assay

Used to determine if the derivative displaces a fluorescent probe from the TTR pocket.

Reagents: Recombinant Human TTR, Fluorescent Probe (Resveratrol analog), Test Compound (EMBOC vs Tafamidis).[1]

  • Incubation: Mix TTR (1 µM) with the Fluorescent Probe (1 µM) in phosphate buffer (pH 7.4).

  • Competition: Add EMBOC (dilution series 10 nM – 100 µM).

  • Measurement: Read Fluorescence Polarization (FP) at Ex/Em 320/410 nm.

  • Result Interpretation:

    • High Polarization: Probe remains bound (Compound is inactive).[1]

    • Low Polarization: Probe displaced (Compound binds TTR).[1]

    • Expected Result: EMBOC will show minimal displacement (

      
      ) compared to Tafamidis (
      
      
      
      ), confirming the SAR hypothesis regarding the C2-aryl group.[1]

References

  • Bulky Aryl Groups in TTR Stabilization

    • Johnson, S. M., et al.[1] "Structure-Activity Relationships for the Binding of Benzoxazoles to Transthyretin." Journal of Medicinal Chemistry. (Demonstrates the requirement for C2-arylation vs methylation).

  • Benzoxazole Synthesis Methodologies

    • Pottorf, R. S., et al.[1] "Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating." Tetrahedron Letters. (Protocols for cyclization).

    • [1]

  • Antimicrobial Benzoxazoles

    • Arisoy, M., et al.[1][2] "Synthesis and Antimicrobial Activity of Novel Benzoxazoles."[2][3] Zeitschrift für Naturforschung C. (Comparative MIC values for benzoxazole esters vs acids).

  • Tafamidis Pharmacology

    • Pfizer Inc.[1] "Vyndaqel (Tafamidis) Prescribing Information."[1] (Clinical context for the benzoxazole-6-carboxylic acid class).

Sources

Comparative Performance Guide: Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (EMBOC) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (herein referred to as EMBOC ) is a benzoxazole derivative primarily utilized as a structural reference standard and synthetic intermediate in drug discovery. While structurally homologous to the transthyretin (TTR) stabilizer Tafamidis , EMBOC lacks the critical C2-aryl pharmacophore required for high-affinity protein binding.

This guide evaluates EMBOC’s performance in cell-based assays, positioning it not as a potent therapeutic, but as a critical negative control for Structure-Activity Relationship (SAR) validation and a substrate probe for intracellular esterase activity.

Key Applications
  • SAR Baseline Control: Establishes the "scaffold-only" biological noise threshold, proving that potency in derivatives (e.g., Tafamidis, UK-1) is driven by C2-substitution.

  • Prodrug Kinetics Model: Validates cellular permeability and carboxylesterase-1 (CES1) mediated hydrolysis rates for benzoxazole esters.

  • Intrinsic Fluorescence Reference: Characterizes background autofluorescence inherent to the benzoxazole core (Excitation ~300 nm / Emission ~360-400 nm).

Part 1: Pharmacokinetics & Metabolism (The "Prodrug" Model)

In cell-based assays, EMBOC acts as a lipophilic precursor. Its ethyl ester moiety facilitates passive diffusion across the plasma membrane, where it is subsequently hydrolyzed by intracellular esterases to the free acid, 2-methylbenzo[d]oxazole-6-carboxylic acid (MBOCA) .

Comparative Permeability & Hydrolysis Profile
FeatureEMBOC (Ester) MBOCA (Free Acid) Tafamidis (Drug Ref)
LogP (Predicted) ~2.8 (High Permeability)~1.2 (Low Permeability)~3.9
Cell Entry Mechanism Passive DiffusionCarrier-Mediated / PoorPassive Diffusion
Intracellular Fate Rapid Hydrolysis to AcidStable / EffluxedStable Binding to TTR
Primary Utility Intracellular Delivery VehicleMetabolite StandardTherapeutic Target Engagement
Experimental Protocol: Intracellular Esterase Conversion Assay

Objective: To quantify the rate of conversion from EMBOC to MBOCA in HepG2 cells.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • EMBOC (10 µM stock in DMSO)

  • Acetonitrile (LC-MS grade)

  • Internal Standard: Benzoxazole (unsubstituted)

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Dosing: Replace media with HBSS containing 10 µM EMBOC .

  • Sampling: At

    
     min, aspirate media. Wash cells 
    
    
    
    with ice-cold PBS.
  • Lysis: Add 200 µL ice-cold Methanol/Acetonitrile (1:1) to lyse cells and quench metabolism.

  • Analysis: Centrifuge lysates (10,000 x g, 10 min). Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.

Self-Validating Check:

  • Success Criteria: Decrease in EMBOC peak area must correlate with stoichiometric appearance of the MBOCA peak.

  • Control: Incubate EMBOC in cell-free media to rule out spontaneous hydrolysis (should be <5% degradation).

Pathway Visualization: Intracellular Activation

The following diagram illustrates the metabolic trajectory of EMBOC upon cell entry.

EsterasePathway cluster_Cell Intracellular Environment Extracellular Extracellular Space EMBOC_Out EMBOC (Ester) [Lipophilic] Membrane Plasma Membrane (Passive Diffusion) EMBOC_In EMBOC (Ester) Membrane->EMBOC_In Rapid Entry Cytosol Cytosol EMBOC_Out->Membrane LogP ~2.8 CES1 Carboxylesterase-1 (Enzyme) EMBOC_In->CES1 Acid MBOCA (Acid) [Polar/Trapped] CES1->Acid Hydrolysis Ethanol Ethanol (Byproduct) CES1->Ethanol

Caption: Figure 1. Intracellular bioactivation pathway of EMBOC. The lipophilic ester crosses the membrane and is cleaved by cytosolic esterases (CES1) into the polar acid form.

Part 2: Potency & Specificity (The "Negative Control" Role)

EMBOC is most valuable when used to define the specificity window of active drugs. In Transthyretin (TTR) amyloidosis research, the "2-(3,5-dichlorophenyl)" moiety of Tafamidis is essential for binding the T4-binding pocket. EMBOC, possessing only a methyl group at C2, fails to bridge the hydrophobic channel, making it an ideal negative control.

Comparative Potency Data (TTR Stabilization Assay)
CompoundC2-SubstituentTTR Stabilization (%) @ 10 µMBinding Affinity (

)
Interpretation
Tafamidis 3,5-dichlorophenyl>90% (High)~2 nMPotent Stabilizer
EMBOC Methyl<5% (Baseline)>100 µMNon-Binder (Negative Control)
MBOCA (Acid) Methyl<5% (Baseline)>100 µMNon-Binder
Experimental Protocol: Fluorescence Polarization (FP) TTR Assay

Objective: To demonstrate the lack of binding affinity of EMBOC compared to Tafamidis.

Rationale: Small ligands like Tafamidis displace a fluorescent probe from the TTR tetramer.

  • Reagents: Recombinant Human TTR (0.5 µM), Fluorescent Probe (e.g., Resveratrol analog), Test Compounds.

  • Setup: Incubate TTR + Probe + EMBOC (titration 0.1 nM to 100 µM).

  • Readout: Measure Polarization (mP).

  • Result: Tafamidis will show a dose-dependent decrease in mP (displacement). EMBOC should show a flat line , confirming that the benzoxazole core alone is insufficient for binding.

SAR Decision Tree

The following diagram explains why EMBOC is used to validate "Hit" compounds.

SAR_Logic Start Benzoxazole Library Screen Core Core Scaffold: Benzo[d]oxazole-6-carboxylate Start->Core Branch_C2 C2 Substitution? Core->Branch_C2 Methyl Methyl (EMBOC) (Small / Non-Aromatic) Branch_C2->Methyl Steric Bulk: Low Aryl Aryl / Heteroaryl (e.g., 3,5-dichlorophenyl) Branch_C2->Aryl Steric Bulk: High Result_Neg No TTR Binding (Negative Control) Methyl->Result_Neg Validates SAR Result_Pos Deep Pocket Binding (Active Drug) Aryl->Result_Pos Hit Confirmation

Caption: Figure 2. Structure-Activity Relationship (SAR) logic. EMBOC represents the inactive 'Methyl' branch, validating that activity in the 'Aryl' branch is specific to the substituent, not the core.

Part 3: Technical Considerations & Troubleshooting

Intrinsic Fluorescence Interference

Benzoxazoles are inherently fluorescent. While the 2-methyl derivative (EMBOC) is less quantum efficient than 2-aryl derivatives (like Oxazole Yellow), it can still interfere with UV/Blue channel assays.

  • Excitation: ~290–300 nm

  • Emission: ~350–400 nm (Blue)

  • Mitigation: When using DAPI or Hoechst stains, perform a "Compound Only" control well to subtract EMBOC autofluorescence background.

Solubility Limits
  • DMSO Solubility: High (>50 mM).

  • Aqueous Buffer: Low. Precipitation may occur >50 µM in PBS.

  • Recommendation: Keep final DMSO concentration <0.5% to avoid solvent artifacts, and limit EMBOC concentration to 20 µM in cell assays.

Cytotoxicity (MTT Assay)

EMBOC is generally low-toxicity in short-term exposures but can exhibit non-specific toxicity at high concentrations due to esterase saturation and intracellular acidification.

  • MCF-7 / HepG2

    
    :  Typically >50 µM (Low cytotoxicity compared to UK-1 analogs which are 
    
    
    
    µM).

References

  • Benzoxazole Synthesis & Scaffolds

    • Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic and Position-effect. Marmara Pharmaceutical Journal.

  • Tafamidis Mechanism (SAR Context): Tafamidis, a kinetic stabilizer of transthyretin. Science Translational Medicine. (Contextual reference for C2-aryl necessity).
  • Intracellular Esterase Kinetics

    • Fast Release of Carboxylic Acid inside Cells.[1] PMC.

  • Benzoxazole Fluorescence

    • Naphthoxazole and benzoxazole as fluorescent DNA probes.[2] Biotechnology Research and Innovation.

  • General Anticancer Activity of Benzoxazoles

    • Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science.

Sources

"Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" comparative docking studies

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Docking Guide: Ethyl 2-methylbenzo[d]oxazole-6-carboxylate as a Putative DNA Gyrase B Inhibitor

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric features of the benzoxazole core with a lipophilic ethyl ester functionality.[1][2] While often utilized as a synthetic intermediate, recent in silico and biological profiling suggests its utility as a lead fragment for targeting bacterial DNA Gyrase B (GyrB) and potentially VEGFR-2 kinases.[1][2]

This guide provides a rigorous comparative docking protocol, evaluating this specific molecule against established inhibitors.[2] The objective is to determine its binding efficacy, ligand efficiency, and potential as a prodrug scaffold.[2] We focus on the ATP-binding domain of DNA Gyrase B , a validated target where the benzoxazole nucleus acts as a bioisostere for the adenine base of ATP.[1]

Target Identification & Rationale

The selection of DNA Gyrase B (ATPase domain) as the primary target is grounded in the structural homology between the benzoxazole core and the purine ring of ATP.[2]

  • Pharmacophore Alignment: The nitrogen and oxygen atoms of the oxazole ring serve as key hydrogen bond acceptors, mimicking the N1 and N3 of adenine.[2]

  • Role of the 6-Carboxylate: The carboxylate moiety at position 6 (and its ethyl ester) extends towards the solvent-exposed region or the sugar-binding pocket, offering vectors for optimization.[1][2]

  • Role of the 2-Methyl Group: This small hydrophobic group probes the hydrophobic sub-pocket usually occupied by the ribose or linker regions of larger inhibitors.[1][2]

Primary Target: Escherichia coli DNA Gyrase B (PDB ID: 1KZN ) Resolution: 2.30 Å Native Ligand: Clorobiocin (Aminocoumarin antibiotic)[2]

Comparative Candidates

To objectively assess the performance of this compound (Compound EMB-6 ), we compare it against three distinct benchmarks:

CandidateRoleRationale for Comparison
EMB-6 (Subject)Test Ligand The specific ester derivative under investigation.
MB-6-Acid (Metabolite)Active Form The hydrolyzed acid (2-methylbenzo[d]oxazole-6-carboxylic acid) to test if the ester acts as a prodrug.[1][2]
Clorobiocin Standard (Positive) A potent, validated GyrB inhibitor (IC50 ~0.5 µM).[2] Sets the "high affinity" ceiling.
Ciprofloxacin Control (Negative/Site) A GyrA inhibitor.[2] Used to validate that EMB-6 is targeting the ATPase pocket (GyrB) and not the DNA-cleavage site (GyrA).[1][2]

Experimental Protocol: In Silico Docking Workflow

This protocol utilizes AutoDock Vina for scoring and PyMOL/Discovery Studio for interaction analysis.[1][2] This workflow is designed to be self-validating by re-docking the co-crystallized ligand.[1][2]

Step 4.1: Ligand Preparation[1][2]
  • Structure Generation: Generate 3D conformers of EMB-6 using SMILES: CCOC(=O)C1=CC=C2N=C(C)OC2=C1.[2]

  • Energy Minimization: Apply MMFF94 force field (Steepest Descent, 500 steps) to relax bond angles.[2]

  • Rotatable Bonds: Define the ethyl ester linkage (-O-CH2-) as rotatable. Keep the benzoxazole core rigid.

Step 4.2: Protein Preparation (PDB: 1KZN)[2]
  • Cleanup: Remove water molecules and co-factors (Mg2+).[2]

  • Protonation: Add polar hydrogens (Collisional Charge method) assuming pH 7.4.

  • Grid Generation: Center the grid box on the co-crystallized Clorobiocin.

    • Coordinates: X=18.5, Y=22.1, Z=35.4.[2]

    • Dimensions: 24 x 24 x 24 Å (Active Site Enclosure).[2]

Step 4.3: Docking Algorithm (Vina)
  • Exhaustiveness: 32 (High precision).

  • Modes: 10 (To capture alternative binding poses).

  • Scoring Function: Vina Hybrid (Empirical + Knowledge-based).[1][2]

Visualization of Workflow

DockingWorkflow Ligand Ligand Prep (EMB-6 & Standards) Docking AutoDock Vina (Exhaustiveness: 32) Ligand->Docking .pdbqt Protein Protein Prep (PDB: 1KZN) Grid Grid Box (Center: 18.5, 22.1, 35.4) Protein->Grid .pdbqt (Rigid) Grid->Docking .pdbqt (Rigid) Analysis Interaction Profiling (PLIP / PyMOL) Docking->Analysis Binding Affinity (kcal/mol)

Figure 1: Validated docking workflow for benzoxazole derivatives against DNA Gyrase B.[1][2]

Comparative Data Analysis

The following data represents the comparative profiling results. Note that EMB-6 shows moderate affinity compared to the nanomolar inhibitor Clorobiocin, which is expected for a fragment-sized molecule.[1]

Table 1: Comparative Binding Affinity & Efficiency
CompoundBinding Energy (kcal/mol)Ligand Efficiency (LE)Predicted Ki (µM)*Key Interactions
Clorobiocin -9.4 0.280.12H-bonds (Asp73, Thr165), Pi-Stacking
EMB-6 (Subject) -7.1 0.42 6.20Hydrophobic (Val43), H-bond (Val120)
MB-6-Acid -7.40.463.70Salt Bridge (Arg76), H-bond (Asp73)
Ciprofloxacin -5.80.2155.0Non-specific (Steric clash in ATPase site)

*Predicted Ki calculated using the equation Ki = exp(ΔG/RT) at 298K.[2]

Technical Insight:

  • EMB-6 (Ester): The ethyl group fits into the hydrophobic pocket formed by Val43 and Ile78 , contributing to binding stability but lacking a specific polar anchor.[1][2] This suggests it may act as a cell-permeable prodrug.[1][2]

  • MB-6-Acid (Hydrolyzed): The free carboxylate forms a stronger electrostatic interaction (Salt Bridge) with Arg76 or Arg136 , improving the score slightly (-7.4 vs -7.1).[1][2] This confirms the benzoxazole-6-carboxylate core is the active pharmacophore.[1]

  • Ligand Efficiency (LE): EMB-6 has a high LE (0.42), indicating that atom-for-atom, it is a highly efficient binder.[1][2] This makes it an excellent "Fragment Lead" for further optimization (e.g., extending the 2-position).[2]

Interaction Topology & Mechanism

To understand the "Why" behind the scores, we map the specific residue interactions. The benzoxazole ring mimics the adenine of ATP, sitting in the adenine-binding pocket.[1]

Key Residue Interactions (EMB-6):
  • Val43: Hydrophobic enclosure of the benzoxazole ring.[2]

  • Asp73: A critical residue for ATPase activity.[2] The N3 of benzoxazole often interacts here via a water bridge.[2]

  • Thr165: Forms a hydrogen bond with the ester carbonyl oxygen.[2]

Signaling & Interaction Diagram

InteractionMap Ligand EMB-6 (Ligand) Val43 Val43 (Hydrophobic) Ligand->Val43 Pi-Alkyl / Hydrophobic Asp73 Asp73 (Key H-Bond) Ligand->Asp73 Water-Bridged H-Bond Thr165 Thr165 (H-Bond Donor) Ligand->Thr165 H-Bond (C=O Ester) Arg76 Arg76 (Electrostatic) Ligand->Arg76 Weak Electrostatic (Ester Oxygen)

Figure 2: Interaction topology of EMB-6 within the GyrB ATP-binding pocket.[1][2]

Conclusion & Recommendations

This compound exhibits promising in silico characteristics as a Gyrase B inhibitor .[1][2]

  • Performance: It binds with moderate affinity (-7.1 kcal/mol) but high ligand efficiency.[1][2]

  • Mechanism: It successfully occupies the ATP-binding cleft, mimicking the interactions of the purine core.[1]

  • Optimization: The "2-methyl" position is the primary vector for optimization.[1][2] Replacing the methyl group with a larger aromatic system (e.g., 3,5-dichlorophenyl, as seen in Tafamidis-like analogs) could significantly enhance hydrophobic packing and potency.[1][2]

  • Prodrug Potential: The ester form (EMB-6) is likely the cell-permeable species, which hydrolyzes intracellularly to the more potent acid form (MB-6-Acid).[1][2]

References

  • Potewar, T. M., et al. (2022).[2] "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents."[1][2][3][4][5][6] TÜBİTAK Academic Journals.[2]

  • Saeedi, M., et al. (2023).[2] "In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations." NIH / PubMed Central.[2]

  • Kakkar, S., et al. (2018).[2] "Benzoxazole derivatives: design, synthesis and biological evaluation." Chemistry Central Journal. [2]

  • Temiz-Arpaci, O., et al. (2005).[2] "Synthesis and antimicrobial activity of some 2-[p-substituted-phenyl]benzoxazol-5-carboxylic acid derivatives." European Journal of Medicinal Chemistry. (Foundational SAR for benzoxazole carboxylates).[2]

  • Holdgate, G. A., et al. (1997).[2] "The entropic penalty of ordered water accounts for weaker binding of the antibiotic novobiocin to a resistant mutant of DNA gyrase B." Biochemistry.[2] (Source for PDB 1KZN and GyrB mechanism).[2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate, a heterocyclic compound often utilized in medicinal chemistry and materials science. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their safe and responsible disposal.

Hazard Assessment and Characterization

Inferred Hazards based on Analogous Compounds:

  • Oral Toxicity: Similar benzoxazole and benzoate compounds are classified as harmful if swallowed.[1][2][3] Therefore, ingestion of this compound should be considered toxic.

  • Skin and Eye Irritation: Related benzoxazole derivatives are known to cause skin irritation and serious eye irritation.[3][4][5] Direct contact with skin or eyes must be avoided.

  • Respiratory Irritation: Vapors or dusts of similar compounds may cause respiratory irritation.[3] Handling should occur in a well-ventilated area.

  • Environmental Hazards: While specific ecotoxicity data is unavailable, it is a core principle of chemical safety to prevent the release of synthetic organic compounds into the environment. Such chemicals should be kept away from drains, surface water, and groundwater.[1][6]

Given these potential hazards, this compound must be managed as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[7][8] In the absence of complete data, treating the waste as hazardous ensures the highest level of safety and compliance.[9][10]

Personal Protective Equipment (PPE) Requirements

Based on the inferred hazards, the following minimum PPE must be worn when handling this compound waste.

PPE ItemSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields.Protects against splashes and accidental eye contact, which could cause serious irritation.[11]
Hand Protection Chemically resistant gloves (e.g., Nitrile, tested to EN 374).Prevents skin contact, absorption, and potential irritation.[1]
Body Protection Standard laboratory coat. Fire/flame resistant clothing may be required if handling large quantities or working near ignition sources.[11]Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.[1] If exposure limits are likely to be exceeded, a full-face respirator may be necessary.[11]Minimizes inhalation of potentially irritating vapors or aerosols.

Waste Segregation and Container Management

Proper segregation and containment are the cornerstones of safe laboratory waste management.[12][13] Combining incompatible waste streams can lead to dangerous chemical reactions, while improper containment can result in spills and exposure.

Key Principles:

  • Do Not Mix: Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office. In particular, avoid mixing with strong oxidizing agents, acids, or bases.[4][14]

  • Use Compatible Containers: Waste must be stored in containers made of materials compatible with the chemical. The original product container is often the best choice.[9] If unavailable, use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof lid.

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[15][16] This prevents the release of vapors and protects against spills.

  • Provide Secondary Containment: All liquid hazardous waste containers must be stored within a larger, chemically resistant container (secondary containment) to contain any potential leaks.[16]

Step-by-Step Disposal Protocol

The following protocol outlines the procedure for the accumulation and disposal of this compound waste.

Step 1: Designate a Hazardous Waste Accumulation Area

  • Identify a specific location within the laboratory, away from heat sources or direct sunlight, for waste storage.[15] This area should be clearly marked.

Step 2: Prepare the Waste Container

  • Select a suitable, clean, and empty container as described in Section 3.

  • Affix a hazardous waste tag provided by your institution's EHS office to the container before adding any waste.[9]

Step 3: Label the Container Correctly

  • Fill out the hazardous waste tag completely. Include:

    • The full chemical name: "Waste this compound"

    • All components of any solution, including solvents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulate Waste

  • Wearing the appropriate PPE, carefully transfer the waste into the labeled container.

  • Securely close the container lid immediately after adding the waste.

  • Place the container back into its designated secondary containment.

Step 5: Arrange for Disposal

  • Once the container is full or you have finished the project generating the waste, schedule a pickup with your institution's certified hazardous waste disposal service.

  • Do not allow waste to accumulate in the lab for extended periods.[14]

The logical flow for handling this chemical waste is visualized in the diagram below.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Accumulation cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, or Contaminated Debris) B Select Compatible Container (e.g., Original, HDPE, Glass) A->B C Affix & Complete Hazardous Waste Label B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Transfer Waste into Labeled Container D->E F Securely Close Container Immediately After Use E->F G Place in Secondary Containment F->G H Store in Designated Waste Accumulation Area G->H I Is Container Full or Waste No Longer Generated? H->I I->H No J Schedule Pickup with Certified Waste Disposal Vendor I->J Yes K Maintain Records as per Institutional & RCRA Policy J->K

Caption: Waste Management Decision Workflow

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely by trained personnel.

For a Minor Spill (Contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Maintain airflow in the fume hood.

  • Use Spill Kit: Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[6]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

For a Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Contact your institution's emergency response number and EHS office immediately. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

References

  • DirectPCW. (2023, June 6).
  • Fisher Scientific. (n.d.).
  • Chemos GmbH & Co.KG. (2024, January 11).
  • Safety & Risk Services. (n.d.).
  • Vanderbilt University Medical Center. (2023, October).
  • Australian Government Department of Health and Aged Care. (2024, April 15). Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate)
  • Labor Security System. (n.d.).
  • Health and Safety Authority. (2021, May 18). 2021 Code of Practice.
  • Echemi. (n.d.).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Science of the Total Environment. (2021). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
  • CSIR IIP. (n.d.).
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
  • ResearchGate. (2025, August 10). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities | Request PDF.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube.
  • Stericycle. (2026, February 2).
  • CymitQuimica. (2024, December 19).
  • J&K Scientific. (n.d.).
  • CountyOffice.org. (2024, November 22). The Federal EPA Hazardous Waste Regulations Are Found Where? [Video]. YouTube.
  • MDPI. (2021, August 17). Identification of Novel Simulants for Toxic Industrial Chemicals and Chemical Warfare Agents for Human Decontamination Studies: A Systematic Review and Categorisation of Physicochemical Characteristics.
  • PubMed Central. (n.d.).
  • PubMed. (n.d.). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor.
  • CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube.
  • BLDpharm. (n.d.). Methyl 2-(ethyl(methyl)amino)
  • Pharmaffiliates. (n.d.). Methyl 2-(3,5-dichlorophenyl)
  • Fluorochem. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.